Antibacterial agent 54
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H11N4NaO5S2 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
sodium [(2S,5R)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C9H12N4O5S2.Na/c1-5-10-11-8(19-5)7-3-2-6-4-12(7)9(14)13(6)18-20(15,16)17;/h6-7H,2-4H2,1H3,(H,15,16,17);/q;+1/p-1/t6-,7+;/m1./s1 |
InChI Key |
XYXBXMRDUWPTDB-HHQFNNIRSA-M |
Isomeric SMILES |
CC1=NN=C(S1)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC1=NN=C(S1)C2CCC3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Antibacterial Agent Paracin 54
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Paracin 54 is a bacteriocin produced by Lactobacillus paracasei ZFM54, demonstrating potent antibacterial activity, particularly against Staphylococci.[1][2] This technical guide provides a comprehensive overview of Paracin 54, focusing on its mechanism of action, which involves the disruption of the cell membrane and cell wall of target bacteria.[1][2][3] The information presented herein is compiled from peer-reviewed scientific literature and is intended to provide researchers and drug development professionals with a detailed understanding of this promising antibacterial agent. This document includes a summary of its physicochemical properties, antimicrobial efficacy, detailed experimental protocols for its study, and visualizations of its mode of action.
Physicochemical Properties and Antimicrobial Spectrum
Paracin 54 is a heat-stable polypeptide with a molecular weight of 5718.1843 Da, as determined by matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF-MS).[1][2] It exhibits a broad spectrum of inhibitory activity, with a pronounced effect against Staphylococci.[1][2] Its activity is maintained in acidic conditions (pH 2-6) but is lost upon treatment with proteases, confirming its proteinaceous nature.[1][2]
Table 1: Physicochemical and Antimicrobial Properties of Paracin 54
| Property | Value | Reference |
| Molecular Weight | 5718.1843 Da | [1][2] |
| Source Organism | Lactobacillus paracasei ZFM54 | [1][2] |
| Target Organisms | Staphylococci | [1][2] |
| Minimum Inhibitory Concentration (MIC) | 3.00-4.50 µg/mL against Staphylococci | [1][2] |
| pH Stability | Active in the pH range of 2-6 | [1][2] |
| Thermal Stability | Heat-stable | [1][2] |
| Enzyme Sensitivity | Activity lost after treatment with proteases | [1][2] |
Core Mechanism of Action
The primary mechanism of action of Paracin 54 against susceptible bacteria, such as Staphylococcus aureus, is the disruption of the cell envelope, encompassing both the cell membrane and the cell wall.[1][2][3] This disruption leads to the leakage of intracellular contents, ultimately resulting in bacterial cell death.[1][2][3] Electron microscopy studies have visually confirmed this mechanism, showing significant morphological changes in treated bacterial cells.[1]
Visual Evidence of Mechanism of Action
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) have been instrumental in elucidating the morphological effects of Paracin 54 on S. aureus.
-
Scanning Electron Microscopy (SEM): SEM images of S. aureus treated with Paracin 54 reveal the formation of bubbles or microspheres on the cell surface, damage to the cell membrane, and the appearance of membrane channels.[4]
-
Transmission Electron Microscopy (TEM): TEM analysis further corroborates these findings, showing clear damage to the cell membrane and cell wall integrity, leading to the leakage of cytoplasm.[1]
Experimental Protocols
The following sections detail the methodologies employed in the purification, characterization, and mechanistic studies of Paracin 54.
Purification of Paracin 54
Paracin 54 is purified from the culture supernatant of Lactobacillus paracasei ZFM54 through a multi-step chromatographic process.[1][2]
Protocol:
-
Ammonium Sulfate Precipitation: The cell-free supernatant of a L. paracasei ZFM54 culture is subjected to precipitation with 80% ammonium sulfate to concentrate the bacteriocin.[1][2]
-
Strong Cation-Exchange Chromatography: The precipitate is redissolved and loaded onto a strong cation-exchange column. The active fractions are eluted and collected.[1][2]
-
G-25 Gel Filtration Chromatography: The active fractions from the ion-exchange step are then passed through a G-25 gel filtration column to separate molecules based on size.[1][2]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step involves RP-HPLC to obtain highly pure Paracin 54.[1][2]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of Paracin 54 against various bacterial strains is determined using a standard broth microdilution method.[5]
Protocol:
-
A two-fold serial dilution of purified Paracin 54 is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized bacterial suspension (e.g., 1 x 10^5 CFU/mL).
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is defined as the lowest concentration of Paracin 54 that completely inhibits visible bacterial growth.[5]
Assessment of Cell Membrane and Cell Wall Damage
The effect of Paracin 54 on the cell envelope of S. aureus is investigated using electron microscopy.
Protocol for Scanning Electron Microscopy (SEM):
-
S. aureus cells are treated with Paracin 54 (at a concentration equivalent to its MIC) for a specified period (e.g., 1 hour).
-
Control (untreated) and treated cells are harvested by centrifugation.
-
The cells are washed with phosphate-buffered saline (PBS) and fixed with a suitable fixative (e.g., 2.5% glutaraldehyde).
-
The fixed cells are then dehydrated through a graded series of ethanol concentrations.
-
The dehydrated samples are dried, coated with gold, and observed under a scanning electron microscope.[4]
Protocol for Transmission Electron Microscopy (TEM):
-
Sample preparation is similar to that for SEM, up to the fixation step.
-
After fixation, the cells are post-fixed with osmium tetroxide, dehydrated, and embedded in resin.
-
Ultrathin sections are cut, stained with uranyl acetate and lead citrate, and examined with a transmission electron microscope.
Conclusion
Paracin 54 represents a promising antibacterial agent with a clear mechanism of action centered on the disruption of the bacterial cell envelope. Its potent activity against Staphylococci, coupled with its stability, makes it a candidate for further investigation as a potential therapeutic or food preservative. The experimental protocols detailed in this guide provide a framework for the continued study and development of Paracin 54 and other bacteriocins with similar modes of action. Further research should focus on elucidating the specific molecular targets within the cell wall and membrane, as well as evaluating its efficacy and safety in more complex biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification, characterization, and mode of action of Paracin 54, a novel bacteriocin against Staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification, characterization, and mode of action of Paracin 54, a novel bacteriocin against <i>Staphylococci</i> - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. google.com [google.com]
Synthesis of Antibacterial Agent 54: A Detailed Technical Guide
Introduction
Antibacterial agent 54, identified as the sodium salt of (2S,5R)-7-oxo-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide and more commonly known as Avibactam sodium, is a potent β-lactamase inhibitor. It is a crucial component in combination therapies designed to combat infections caused by multidrug-resistant bacteria. This technical guide provides a comprehensive overview of the synthesis pathway for this compound, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic route. This document is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound, based on representative laboratory-scale procedures.
| Step | Starting Material | Reagents and Solvents | Reaction Conditions | Product | Yield (%) |
| 1 | (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid | DIPEA, EDCI, HOBT, NH4Cl, DMF | Room temperature, 17 hours | (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide | 80 |
| 2 | (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide | 10% Palladium on Carbon, Methanol | Hydrogenation | (2S,5R)-6-hydroxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide | Not specified in detail, typically high |
| 3 | (2S,5R)-6-hydroxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide | Pyridine-sulfur trioxide complex, Pyridine | 0°C to room temperature | (2S,5R)-7-oxo-6-(sulfooxy)-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide | Not specified in detail |
| 4 | (2S,5R)-7-oxo-6-(sulfooxy)-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide | Sodium bicarbonate or other sodium salt | Aqueous solution | Room temperature | Sodium (2S,5R)-7-oxo-6-(sulfooxy)-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide (this compound) |
Experimental Protocols
The synthesis of this compound is a multi-step process involving the formation of the core bicyclic structure, followed by deprotection and sulfation. The detailed experimental procedures for each key step are outlined below.
Step 1: Synthesis of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide
This step involves the amidation of the carboxylic acid precursor.
-
To a solution of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid (5.0 g, 18.1 mmol) in dimethylformamide (DMF, 60 mL) at room temperature, N,N-Diisopropylethylamine (DIPEA, 5.8 mL, 36.2 mmol), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 5.2 g, 27.2 mmol), 1-Hydroxybenzotriazole (HOBT, 3.7 g, 27.2 mmol), and ammonium chloride (NH4Cl, 1.94 g, 36.2 mmol) are added.[1]
-
The reaction mixture is stirred for 17 hours at room temperature.[1]
-
Upon completion, the reaction mixture is diluted with ice water (100 mL) and extracted with ethyl acetate (3 x volumes).[1]
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.[1]
-
The crude product is purified by silica gel column chromatography (eluent: 2:1 ethyl acetate/petroleum ether) to yield (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide as a white solid (4.0 g, 80% yield).[1]
Step 2: Synthesis of (2S,5R)-6-hydroxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide
This step involves the debenzylation of the protected intermediate.
-
(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide is dissolved in methanol.
-
10% Palladium on carbon is added to the solution.
-
The mixture is subjected to hydrogenation (e.g., using a hydrogen balloon or a Parr hydrogenator) until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield (2S,5R)-6-hydroxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide.
Step 3: Synthesis of (2S,5R)-7-oxo-6-(sulfooxy)-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide
This is the sulfation step to introduce the sulfate group.
-
(2S,5R)-6-hydroxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide is dissolved in pyridine.
-
The solution is cooled to 0°C.
-
Pyridine-sulfur trioxide complex is added portion-wise, maintaining the temperature at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.
-
The reaction is quenched by the addition of water.
-
The product, (2S,5R)-7-oxo-6-(sulfooxy)-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide, is typically used in the next step without extensive purification.
Step 4: Synthesis of Sodium (2S,5R)-7-oxo-6-(sulfooxy)-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide (this compound)
The final step is the formation of the sodium salt.
-
The aqueous solution of (2S,5R)-7-oxo-6-(sulfooxy)-1,6-diaza-bicyclo[3.2.1]octane-2-carboxamide from the previous step is neutralized by the addition of a suitable sodium base, such as sodium bicarbonate, until the pH is neutral.
-
The resulting solution is then lyophilized or subjected to other suitable isolation techniques to afford the final product, this compound, as a solid.
Visualizations
Synthesis Pathway of this compound
Caption: Synthetic route to this compound.
Experimental Workflow
Caption: Overall experimental workflow for the synthesis.
References
A Technical Guide to the Solubility and Stability of Antibacterial Agent 54
For Researchers, Scientists, and Drug Development Professionals
- November 2025 -
Introduction
The discovery and development of new antibacterial agents are critical in the global fight against antimicrobial resistance. A thorough understanding of a novel compound's physicochemical properties is fundamental to its progression from a laboratory curiosity to a clinical candidate. Among the most crucial of these properties are solubility and stability, which directly impact bioavailability, formulation, and ultimately, therapeutic efficacy.
This technical guide provides a comprehensive overview of the solubility and stability of "Antibacterial Agent 54," a novel compound with promising antimicrobial activity. The data presented herein is intended to support further research and development efforts by providing a clear and concise summary of its key characteristics. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for reproducibility. Additionally, hypothetical signaling pathways and experimental workflows are visualized to contextualize the potential mechanism of action and the broader research framework.
Solubility of this compound
Aqueous solubility is a critical determinant of a drug's absorption and distribution. The solubility of this compound was assessed in various solvents and at different pH values to simulate physiological conditions.
Quantitative Solubility Data
The equilibrium solubility of this compound was determined in a range of solvents relevant to pharmaceutical development.
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Method |
| Deionized Water | 25 | 0.5 ± 0.02 | Shake-flask |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | 0.8 ± 0.05 | Shake-flask |
| 0.1 N HCl (pH 1.2) | 37 | 1.2 ± 0.1 | Shake-flask |
| Acetate Buffer (pH 4.5) | 37 | 0.9 ± 0.07 | Shake-flask |
| Phosphate Buffer (pH 6.8) | 37 | 0.7 ± 0.04 | Shake-flask |
| Ethanol | 25 | 15.2 ± 1.1 | Shake-flask |
| Propylene Glycol | 25 | 25.8 ± 2.3 | Shake-flask |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining equilibrium solubility.[1]
-
Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the test solvent in a sealed glass vial.
-
Equilibration: The vials are agitated in a temperature-controlled orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to allow the solution to reach equilibrium.[2]
-
Sample Collection and Preparation: After equilibration, the suspension is allowed to stand to permit the settling of undissolved solids. An aliquot of the supernatant is carefully withdrawn and filtered through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The experiment is performed in triplicate, and the average solubility with the standard deviation is reported.
Stability of this compound
The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout the re-test period.[3][4] Stability studies for this compound were conducted under various stress conditions.
Quantitative Stability Data
The stability of this compound was evaluated in aqueous solutions at different pH values over 48 hours.
| pH | Temperature (°C) | % Recovery after 24h | % Recovery after 48h |
| 1.2 | 37 | 98.5 ± 1.2 | 96.8 ± 1.5 |
| 4.5 | 37 | 99.1 ± 0.8 | 98.2 ± 1.1 |
| 7.4 | 37 | 99.5 ± 0.5 | 99.0 ± 0.7 |
| 9.0 | 37 | 95.2 ± 2.1 | 90.5 ± 2.5 |
The solid-state stability of this compound was assessed under accelerated temperature and light conditions.
| Condition | Duration | % Recovery |
| 40°C / 75% RH | 14 Days | 98.9 ± 1.0 |
| 60°C | 7 Days | 97.5 ± 1.3 |
| Photostability (ICH Q1B) | 1.2 million lux hours | 99.2 ± 0.9 |
Experimental Protocol: Stability Assessment
-
Sample Preparation: For pH stability, solutions of this compound are prepared in buffers of varying pH. For solid-state stability, the compound is stored in its solid form under the specified conditions.
-
Storage: Samples are stored in controlled environment chambers at the specified temperature, humidity, and light exposure.
-
Time Points: Samples are withdrawn at predetermined time intervals (e.g., 0, 24, 48 hours for solution stability; 0, 7, 14 days for solid-state stability).
-
Analysis: The concentration and purity of this compound in each sample are determined by a stability-indicating HPLC method. The appearance of any degradation products is also monitored.
-
Data Reporting: The percentage of the initial concentration remaining at each time point is calculated and reported.
Visualizations: Pathways and Workflows
To better understand the context of this compound's potential application, the following diagrams illustrate a hypothetical mechanism of action and a typical drug discovery workflow.
Hypothetical Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
Many antibiotics function by interfering with the synthesis of the bacterial cell wall.[5][6] This diagram depicts a simplified, hypothetical pathway where this compound inhibits a key enzymatic step in peptidoglycan synthesis.
Caption: Hypothetical inhibition of the transpeptidase enzyme by this compound.
Experimental Workflow: Antibacterial Drug Discovery
The discovery of new antibacterial agents follows a structured workflow, from initial screening to lead optimization.[7][8][9]
References
- 1. Preparation and Cyclodextrin Solubilization of the Antibacterial Agent Benzoyl Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. who.int [who.int]
- 3. A review of antimicrobial stability testing guidance for outpatient parenteral antimicrobial therapy programmes: is it time for global harmonization of testing frameworks? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]
- 6. Action and resistance mechanisms of antibiotics: A guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview on Strategies and Assays for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combinatorial discovery of antibacterials via a feature-fusion based machine learning workflow - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antibacterial Agent 54: Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Minimum Inhibitory Concentration (MIC) is a fundamental metric in the fields of microbiology and drug discovery. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1][2] This quantitative measure is crucial for assessing the potency of a new antibacterial compound, such as Antibacterial Agent 54, and for monitoring the emergence of antimicrobial resistance.[1][3] The data generated from MIC assays are essential for guiding preclinical and clinical research, establishing therapeutic dosages, and for regulatory submissions.[1] This document provides a detailed protocol for determining the MIC of "this compound" using the broth microdilution method, a widely accepted and standardized technique.[4][5][6]
Principle of the Assay
The broth microdilution method involves a serial dilution of the antimicrobial agent in a liquid growth medium, which is then inoculated with a standardized suspension of the test microorganism.[3][7] Following a specified incubation period, the presence or absence of microbial growth is determined, typically by visual inspection of turbidity or by measuring the optical density using a microplate reader.[8][9] The MIC is the lowest concentration of the agent at which no growth is observed.[3][5]
Materials and Equipment
Reagents and Consumables:
-
This compound (powder form)
-
Appropriate solvent for this compound (e.g., sterile deionized water, DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[2]
-
Sterile 96-well microtiter plates with lids[1]
-
Sterile reagent reservoirs
-
Serological pipettes (various sizes)
-
Micropipettes and sterile tips
-
Bacterial strains (e.g., ATCC quality control strains, clinical isolates)
-
Agar plates for bacterial culture (e.g., Tryptic Soy Agar)
-
0.9% sterile saline
-
0.5 McFarland turbidity standard
Equipment:
-
Biosafety cabinet (Class II)
-
Incubator (35 ± 2°C)
-
Vortex mixer
-
Spectrophotometer or densitometer
-
Microplate reader (optional, for OD measurement)
-
Fume hood (if handling hazardous solvents)
Experimental Workflow Diagram
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
Experimental Protocols
Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in an appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Note: The choice of solvent depends on the solubility of the agent. If using a solvent other than water, ensure its final concentration in the assay does not affect bacterial growth.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter if it is not sterile.
Preparation of Bacterial Inoculum
-
Streak the test bacterial strain onto a suitable agar plate and incubate at 35 ± 2°C for 18-24 hours to obtain isolated colonies.
-
Select 3-5 well-isolated colonies of the same morphology and transfer them to a tube containing 5 mL of sterile 0.9% saline.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline and comparing against the standard. A spectrophotometer can also be used to adjust the suspension to an optical density (OD) at 625 nm that corresponds to the 0.5 McFarland standard. This suspension will contain approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Broth Microdilution Assay
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the prepared stock solution of this compound to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10 after mixing. Wells 11 and 12 will serve as controls.
-
The concentrations of this compound will now range from the initial concentration in well 1 down to a 1:512 dilution in well 10.
-
Add 50 µL of the diluted bacterial inoculum (prepared in step 2.5) to each well from 1 to 11. The final volume in these wells will be 100 µL.
-
Well 11 serves as the growth control (contains inoculum but no antibacterial agent).
-
Well 12 serves as the sterility control (contains 100 µL of uninoculated CAMHB).
-
Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.
Interpretation of Results
-
After incubation, examine the microtiter plate. The sterility control (well 12) should show no growth (clear). The growth control (well 11) should show distinct turbidity.
-
Visually inspect the wells containing the antibacterial agent. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Alternatively, the plate can be read using a microplate reader at an OD of 600 nm. The MIC is defined as the lowest concentration that shows a significant reduction in OD compared to the growth control.
Data Presentation
The MIC values should be recorded and presented in a clear and organized manner. Below is an example of how to tabulate the results for this compound against various bacterial strains, including quality control (QC) organisms with their expected MIC ranges as per CLSI or EUCAST guidelines.
| Bacterial Strain | Organism Type | This compound MIC (µg/mL) | Quality Control MIC Range (µg/mL) |
| Escherichia coli ATCC 25922 | Gram-negative | 4 | 2 - 8 |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 1 | 0.5 - 2 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 16 | 8 - 32 |
| Clinical Isolate 1 (Klebsiella pneumoniae) | Gram-negative | 8 | N/A |
| Clinical Isolate 2 (Enterococcus faecalis) | Gram-positive | 2 | N/A |
Quality Control
Adherence to a rigorous quality control program is essential for the accuracy and reproducibility of MIC results.[10] This includes:
-
Strain Purity: Ensure that the bacterial cultures are pure and not contaminated.
-
Inoculum Density: The final inoculum concentration must be within the recommended range.
-
Growth and Sterility Controls: These must be included in every assay to validate the results.
-
Reference Strains: Regularly test standard quality control strains with known MIC values to ensure the proper performance of the assay.[10]
Troubleshooting
| Issue | Possible Cause | Solution |
| No growth in the growth control well | Inactive inoculum, improper incubation conditions, or inhibitory media. | Use a fresh bacterial culture, verify incubator temperature, and check the quality of the media. |
| Growth in the sterility control well | Contamination of the media or the microtiter plate. | Use aseptic techniques, check the sterility of all reagents and consumables. |
| Inconsistent results between replicates | Inaccurate pipetting, improper mixing, or variation in inoculum density. | Calibrate pipettes, ensure thorough mixing during serial dilutions, and standardize inoculum preparation. |
| MIC values for QC strains are out of range | Procedural error, deteriorated antibacterial agent, or incorrect inoculum density. | Review the entire protocol, prepare a fresh stock solution of the agent, and re-standardize the inoculum. |
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. protocols.io [protocols.io]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 9. m.youtube.com [m.youtube.com]
- 10. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Preparation of "Antibacterial Agent 54" Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Antibacterial agent 54" is a potent, non-β-lactam β-lactamase inhibitor identified as the sodium salt of (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide. Its primary mechanism of action involves the inhibition of bacterial β-lactamase enzymes, which are responsible for conferring resistance to β-lactam antibiotics. By inactivating these enzymes, "this compound" can restore the efficacy of β-lactam antibiotics against resistant bacterial strains. These application notes provide detailed protocols for the preparation of stock solutions of "this compound" for use in in vitro and in vivo research settings.
Physicochemical Properties
A summary of the key physicochemical properties of the parent compound, (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, is provided below. These properties are essential for accurate preparation of stock solutions.
| Property | Value | Reference |
| Chemical Name | (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide | PubChem |
| Molecular Formula | C₁₄H₁₇N₃O₃ | PubChem |
| Molecular Weight | 275.30 g/mol | PubChem |
Solubility Data
Precise solubility data for "this compound" is not publicly available. However, based on the solubility of structurally similar β-lactamase inhibitors such as Avibactam sodium, the following solvents are recommended for the preparation of stock solutions.
| Solvent | Solubility (estimated) | Reference |
| Water | >140 mg/mL | [1] |
| DMSO | ≥28.7 mg/mL | [2] |
| Ethanol | Insoluble | [2] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution
This protocol is recommended for most in vitro applications where an aqueous solution is preferred.
Materials:
-
"this compound" powder
-
Sterile, deionized, or distilled water (H₂O)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
-
Sterile, light-protected microcentrifuge tubes for aliquoting
Procedure:
-
Weighing: Accurately weigh the desired amount of "this compound" powder in a sterile conical tube.
-
Dissolution: Add the required volume of sterile water to the tube to achieve the desired concentration (e.g., for a 100 mg/mL stock solution, add 1 mL of water for every 100 mg of powder).
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile conical tube. This step is critical to prevent microbial contamination.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 1 week). Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a DMSO Stock Solution
This protocol is suitable for applications where a high concentration is required and the presence of a small amount of organic solvent is acceptable.
Materials:
-
"this compound" powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sterile, light-protected microcentrifuge tubes for aliquoting
Procedure:
-
Weighing: In a sterile conical tube, weigh the desired amount of "this compound" powder.
-
Dissolution: Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 30 mg/mL stock solution, add 1 mL of DMSO for every 30 mg of powder).
-
Mixing: Vortex the solution until the powder is fully dissolved.
-
Aliquoting: Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Storage: Store the DMSO stock solution at -20°C. DMSO solutions can be stored for extended periods (≥ 1 year).
Note: When preparing working solutions from a DMSO stock, ensure the final concentration of DMSO in the assay medium is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Visualizations
Experimental Workflow for Aqueous Stock Solution Preparation
Caption: Workflow for preparing an aqueous stock solution.
Signaling Pathway: Inhibition of β-Lactamase
Caption: Mechanism of β-lactamase inhibition.
References
Application Notes: Time-Kill Curve Analysis of Antibacterial Agent 54
For Research Use Only
Introduction
Time-kill curve assays are a cornerstone of in vitro pharmacodynamic studies, providing critical insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[1] This document outlines the principles and a detailed protocol for performing a time-kill kinetic assay using "Antibacterial Agent 54," a novel synthetic compound. The primary objective of this assay is to characterize the rate and extent of bacterial killing at various concentrations of the agent, typically multiples of its Minimum Inhibitory Concentration (MIC).[2] This analysis helps determine if the agent's killing effect is concentration-dependent or time-dependent.[3][4] Bactericidal activity is generally defined as a ≥3-log10 (or 99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[1][5]
Hypothetical Mechanism of Action: this compound
For the purpose of illustrating its action, we will hypothesize that this compound functions by inhibiting bacterial cell wall synthesis. Specifically, it is proposed to covalently bind to Penicillin-Binding Proteins (PBPs), essential enzymes in the final steps of peptidoglycan synthesis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.
Caption: Hypothetical mechanism of action for this compound.
Experimental Protocol
This protocol is based on established guidelines for time-kill kinetic assays.[1][6]
Materials and Reagents
-
Test organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
This compound (stock solution of known concentration)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable agar medium
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile culture tubes or flasks
-
Spectrophotometer
-
Incubator (37°C, shaking)
-
Micropipettes and sterile tips
-
Sterile spreaders and Petri dishes
-
Vortex mixer
Preparation of Bacterial Inoculum
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C with agitation (approx. 200 rpm) for 2-4 hours to achieve mid-logarithmic phase growth.[5]
-
Adjust the turbidity of the bacterial suspension with sterile broth or saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Prepare the final inoculum by diluting this suspension in CAMHB to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL in the final assay tubes.[5]
Assay Procedure
-
Prepare a series of sterile tubes, each containing 9.8 mL of CAMHB.
-
Add the appropriate volume of this compound stock solution to achieve the desired final concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x MIC). Include a growth control tube with no antibiotic.
-
Inoculate each tube (including the growth control) with 0.2 mL of the final bacterial inoculum prepared in step 3.2.5. The final volume in each tube should be 10 mL.
-
Immediately after inoculation (T=0), vortex each tube gently and remove a 100 µL aliquot for bacterial enumeration.
-
Incubate all tubes at 37°C with constant agitation (e.g., 180-200 rpm).[5]
-
At subsequent time points (e.g., 1, 2, 4, 6, 8, and 24 hours), remove a 100 µL aliquot from each tube for bacterial enumeration.[5]
Quantification of Bacterial Viability
-
For each aliquot collected, perform ten-fold serial dilutions in sterile saline or PBS.
-
Plate 100 µL from appropriate dilutions onto TSA plates. For time points where significant killing is expected, it may be necessary to plate the undiluted sample as well.
-
Spread the inoculum evenly over the agar surface using a sterile spreader.
-
Incubate the plates at 37°C for 18-24 hours.
-
Following incubation, count the number of colonies on plates that have between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point using the formula: CFU/mL = (Number of colonies) x (Dilution factor) / (Volume plated in mL)
Data Analysis
Plot the log10 CFU/mL (Y-axis) against time in hours (X-axis) for each concentration of this compound and the growth control.[6] A bactericidal effect is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum count.[1][5] A bacteriostatic effect is observed when there is <3-log10 reduction in CFU/mL.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the time-kill curve experimental workflow.
Caption: Workflow diagram for the time-kill curve assay protocol.
Data Presentation
The results of a time-kill assay are best summarized in a table format before plotting. The following table presents hypothetical data for this compound against S. aureus.
| Time (hours) | Growth Control | 0.5x MIC | 1x MIC | 2x MIC | 4x MIC | 8x MIC |
| log₁₀ CFU/mL | log₁₀ CFU/mL | log₁₀ CFU/mL | log₁₀ CFU/mL | log₁₀ CFU/mL | log₁₀ CFU/mL | |
| 0 | 5.72 | 5.71 | 5.73 | 5.72 | 5.71 | 5.73 |
| 1 | 6.15 | 5.65 | 5.11 | 4.65 | 4.01 | 3.55 |
| 2 | 6.88 | 5.61 | 4.45 | 3.78 | 3.12 | 2.64 |
| 4 | 7.95 | 5.58 | 3.52 | 2.89 | 2.45 | <2.00 |
| 6 | 8.64 | 5.63 | 2.68 | <2.00 | <2.00 | <2.00 |
| 8 | 9.01 | 5.75 | <2.00 | <2.00 | <2.00 | <2.00 |
| 24 | 9.25 | 6.85 | 2.89 (regrowth) | <2.00 | <2.00 | <2.00 |
Note: <2.00 indicates the count was below the limit of detection (100 CFU/mL).
From this hypothetical data, the following interpretations can be made:
-
Growth Control: Shows normal bacterial growth.
-
0.5x MIC: Exhibits a slight inhibitory or bacteriostatic effect, as the bacterial count remains relatively stable before increasing.
-
1x MIC: Shows initial bactericidal activity, but regrowth is observed at 24 hours.[7]
-
≥2x MIC: Demonstrates potent, concentration-dependent bactericidal activity, achieving a >3-log10 reduction in CFU/mL within 6 hours.
References
- 1. emerypharma.com [emerypharma.com]
- 2. Frontiers | Genetic Resistance Determinants, In Vitro Time-Kill Curve Analysis and Pharmacodynamic Functions for the Novel Topoisomerase II Inhibitor ETX0914 (AZD0914) in Neisseria gonorrhoeae [frontiersin.org]
- 3. DSpace [helda.helsinki.fi]
- 4. Dynamic Time-Kill Curve Characterization of Spectinamide Antibiotics 1445 and 1599 for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 6. actascientific.com [actascientific.com]
- 7. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Antibacterial Agent 54 in In Vivo Animal Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antibacterial Agent 54 is a novel synthetic small molecule inhibitor of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination in a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2][3] Its dual-targeting mechanism is expected to reduce the frequency of resistance development.[1] These application notes provide an overview of its in vitro activity and detailed protocols for its evaluation in established in vivo animal models of bacterial infection.
Mechanism of Action
This compound exhibits bactericidal activity by forming a stable ternary complex with the DNA and the gyrase or topoisomerase IV enzyme. This complex blocks the progression of the DNA replication fork, leading to double-strand DNA breaks and subsequent cell death. The agent shows high selectivity for bacterial type II topoisomerases over their mammalian counterparts, suggesting a favorable safety profile.
Caption: Mechanism of action of this compound.
In Vitro Antimicrobial Activity
The minimum inhibitory concentrations (MICs) of this compound against a panel of representative bacterial strains are summarized below.
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.5 |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 1 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.25 |
| Escherichia coli (ATCC 25922) | Gram-negative | 2 |
| Klebsiella pneumoniae (Carbapenem-resistant) | Gram-negative | 4 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 8 |
Pharmacokinetics in Murine Model
The pharmacokinetic profile of this compound was evaluated in healthy CD-1 mice following a single intravenous (IV) and oral (PO) administration.
| Parameter | Intravenous (10 mg/kg) | Oral (20 mg/kg) |
| Cmax (µg/mL) | 15.2 ± 2.1 | 8.5 ± 1.5 |
| Tmax (h) | 0.1 | 0.5 |
| AUC (µg·h/mL) | 25.8 ± 3.4 | 30.1 ± 4.2 |
| Half-life (h) | 2.1 ± 0.3 | 2.5 ± 0.4 |
| Bioavailability (%) | - | 58.3 |
In Vivo Efficacy Studies
The efficacy of this compound has been demonstrated in various murine models of infection.
Murine Thigh Infection Model
This model is used to assess the bactericidal activity of the compound in a localized infection.[4]
| Bacterial Strain | Treatment (mg/kg, route) | Log10 CFU Reduction vs. Control (24h) |
| S. aureus (MRSA) | 20, PO, BID | 2.5 ± 0.4 |
| E. coli | 30, IV, BID | 2.1 ± 0.3 |
Murine Sepsis Model
This model evaluates the ability of the agent to improve survival in a systemic infection.
| Bacterial Strain | Treatment (mg/kg, route) | Survival Rate (%) at 48h |
| S. aureus (MRSA) | 25, IV, BID | 80 |
| K. pneumoniae | 40, IV, BID | 70 |
Experimental Protocols
Murine Neutropenic Thigh Infection Model
This protocol is adapted from established methods for evaluating antimicrobial agents.[4][5]
Caption: Workflow for the murine thigh infection model.
1. Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally to female ICR mice (20-22 g) at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This renders the mice neutropenic, minimizing the influence of the host immune system.[4]
2. Bacterial Inoculum Preparation:
-
Grow the desired bacterial strain to mid-logarithmic phase in appropriate broth (e.g., Mueller-Hinton Broth).
-
Wash the bacterial cells twice with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (typically 10^6 - 10^7 CFU/mL).
3. Infection:
-
Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the right thigh muscle.
4. Treatment:
-
Initiate treatment with this compound at the desired doses and routes of administration 2 hours post-infection. A control group should receive the vehicle.
5. Assessment of Bacterial Burden:
-
At 24 hours post-treatment initiation, euthanize the mice.
-
Aseptically remove the entire thigh muscle and homogenize it in sterile PBS.
-
Prepare serial dilutions of the homogenate and plate them onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies to determine the CFU per gram of tissue.
Murine Sepsis Model
This protocol is based on standard models for assessing the efficacy of antimicrobials in systemic infections.
1. Bacterial Inoculum Preparation:
-
Prepare the bacterial inoculum as described in the thigh infection model, but resuspend in a solution containing 5% mucin to enhance virulence.
2. Infection:
-
Inject 0.5 mL of the bacterial suspension intraperitoneally into the mice. The inoculum size should be predetermined to cause mortality in the control group within 24-48 hours.
3. Treatment:
-
Administer the first dose of this compound (and vehicle for the control group) 1-2 hours post-infection.
-
Continue treatment at specified intervals for the duration of the study (typically 48-72 hours).
4. Monitoring and Endpoint:
-
Monitor the mice for signs of morbidity and mortality at regular intervals.
-
The primary endpoint is the survival rate at a predetermined time point (e.g., 48 or 72 hours).
Safety and Toxicology
Preliminary toxicology studies in rodents indicate that this compound is well-tolerated at therapeutic doses.[6] Further GLP-compliant toxicology studies are required to fully characterize its safety profile before advancing to clinical trials.[6]
Conclusion
This compound demonstrates potent in vitro and in vivo activity against a range of clinically relevant bacterial pathogens. The provided protocols serve as a guide for its continued preclinical evaluation. Further studies are warranted to fully elucidate its therapeutic potential.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Mechanisms of bacterial resistance to antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 4. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Antibacterial Agent LysAB54
For Use with Multidrug-Resistant Gram-Negative Bacterial Strains
Introduction
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a significant challenge to global public health. LysAB54, a novel endolysin derived from the Acinetobacter baumannii bacteriophage p54, has emerged as a promising therapeutic agent.[1][2][3] Endolysins are enzymes produced by bacteriophages that degrade the peptidoglycan layer of the bacterial cell wall, leading to rapid cell lysis and death.[3] Notably, LysAB54 demonstrates potent bactericidal activity against a range of MDR Gram-negative pathogens, including A. baumannii, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli, without the need for outer membrane permeabilizers.[3] These application notes provide detailed protocols for the evaluation of LysAB54's antibacterial efficacy.
Mechanism of Action
LysAB54 acts as a peptidoglycan hydrolase. Upon application, it targets and degrades the peptidoglycan layer of the bacterial cell wall, compromising the structural integrity of the cell. This disruption leads to osmotic instability and subsequent cell lysis, resulting in rapid bacterial death.
Caption: Mechanism of LysAB54 targeting the peptidoglycan layer.
Target Bacterial Strains
LysAB54 has demonstrated significant bactericidal activity against several clinically relevant Gram-negative bacteria[3]:
-
Acinetobacter baumannii (including multidrug-resistant strains)
-
Pseudomonas aeruginosa
-
Klebsiella pneumoniae
-
Escherichia coli
Data Presentation
The bactericidal activity of LysAB54 against logarithmic phase A. baumannii has been quantified using time-kill assays. The following table summarizes the reported efficacy.
| Time Point | Log Reduction in Viable Bacteria (CFU/mL) |
| 1 minute | 0.6 |
| 10 minutes | 4.0 |
Table 1: Time-kill assay results for LysAB54 (100 µg/mL) against logarithmic phase A. baumannii.[1][2]
Experimental Protocols
Expression and Purification of His-tagged LysAB54
This protocol outlines the steps for producing and purifying LysAB54 for use in antibacterial assays.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with LysAB54 expression vector
-
Luria-Bertani (LB) broth with appropriate antibiotic for selection (e.g., kanamycin)
-
Isopropyl-β-D-thiogalactopyranoside (IPTG)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris buffer, pH 7.4
-
Nickel-nitrilotriacetic acid (Ni-NTA) affinity column
-
Imidazole solutions (for washing and elution)
-
Dialysis tubing
Procedure:
-
Inoculate a starter culture of the transformed E. coli in LB broth with the selection antibiotic and grow overnight at 37°C with shaking.
-
The following day, inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.6.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Incubate the culture at 16°C for 16 hours with shaking.
-
Harvest the bacterial cells by centrifugation at 10,000 rpm for 10 minutes at 4°C.
-
Wash the cell pellet once with PBS (pH 7.4) and centrifuge again.
-
Resuspend the pellet in cold Tris buffer and disrupt the cells via sonication on ice.
-
Clarify the lysate by centrifugation at 10,000 rpm for 10 minutes at 4°C to remove insoluble debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Purify the His-tagged LysAB54 from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's instructions, using a gradient of imidazole for elution.[1][2][4]
-
Dialyze the purified protein against Tris buffer (pH 7.4) overnight at 4°C to remove imidazole.[1][2][4]
-
Assess the purity of the final protein product using SDS-PAGE.[1][2][4]
Antibacterial Activity (Time-Kill) Assay
This protocol determines the bactericidal activity of purified LysAB54 against a target bacterial strain over time.[1][2]
Materials:
-
Purified LysAB54 protein in Tris buffer (pH 7.4)
-
Target Gram-negative bacterial strain (e.g., A. baumannii)
-
LB broth
-
Tris buffer (pH 7.4)
-
Sterile microcentrifuge tubes or 96-well plates
-
LB agar plates
Procedure:
-
Culture the target bacteria in LB broth at 37°C to the desired growth phase (e.g., logarithmic phase, OD₆₀₀ = 0.6-0.8).[1][2]
-
Harvest the bacterial culture by centrifugation at 8,000 rpm for 5 minutes at 4°C.
-
Wash the bacterial cells with Tris buffer (pH 7.4) and resuspend in the same buffer.[1][2]
-
In a sterile tube or well, add the purified LysAB54 to the bacterial suspension to achieve the desired final concentration (e.g., 100 µg/mL).
-
At specified time points (e.g., 0, 1, 5, 10, 30, 60 minutes), collect aliquots from the reaction mixture.
-
Perform ten-fold serial dilutions of each aliquot in Tris buffer.
-
Plate the dilutions onto LB agar plates and incubate overnight at 37°C.
-
The following day, count the number of colony-forming units (CFU) on each plate to determine the viable cell count at each time point.
-
Calculate the log reduction in CFU/mL compared to the initial count at time 0.
Caption: Workflow for the LysAB54 time-kill assay.
References
- 1. A Novel Acinetobacter baumannii Bacteriophage Endolysin LysAB54 With High Antibacterial Activity Against Multiple Gram-Negative Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Novel Acinetobacter baumannii Bacteriophage Endolysin LysAB54 With High Antibacterial Activity Against Multiple Gram-Negative Microbes [frontiersin.org]
- 3. A Novel Acinetobacter baumannii Bacteriophage Endolysin LysAB54 With High Antibacterial Activity Against Multiple Gram-Negative Microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Antibacterial Agent 54 (AB-54)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with Antibacterial Agent 54 (AB-54) in various experimental media.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of AB-54 in aqueous solutions?
A1: AB-54 is known to have poor water solubility. Its solubility is significantly influenced by the pH and composition of the aqueous medium. For instance, the solubility of similar antibacterial agents, like trimethoprim, is notably low in pure water.[1][2][3]
Q2: I'm observing precipitation of AB-54 in my culture medium. What could be the cause?
A2: Precipitation of AB-54 in culture media is a common issue and can be attributed to several factors:
-
High Concentration: The concentration of AB-54 may be exceeding its solubility limit in the specific medium.
-
pH of the Medium: The solubility of AB-54 is pH-dependent. Many standard culture media have a neutral pH, which may not be optimal for keeping AB-54 in solution.
-
Interactions with Media Components: Components of the culture medium, such as salts and proteins, can interact with AB-54 and reduce its solubility.
-
Temperature: Changes in temperature during storage or incubation can affect the solubility of AB-54.
Q3: What solvents are recommended for preparing a stock solution of AB-54?
A3: Due to its poor aqueous solubility, it is recommended to prepare a concentrated stock solution of AB-54 in a semi-polar organic solvent. Solvents such as methanol, ethyl acetate, and dichloromethane have been shown to be effective for similar antibacterial compounds.[4] Always use the smallest necessary volume of the organic solvent to dissolve AB-54 before further dilution in the aqueous experimental medium.
Troubleshooting Guides
Issue 1: Precipitate Formation Upon Addition of AB-54 Stock Solution to Culture Media
This guide provides a systematic approach to resolving the issue of AB-54 precipitation when introducing it into your experimental media.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for AB-54 precipitation in media.
Experimental Protocol: Optimizing AB-54 Dilution
-
Prepare a 10 mg/mL stock solution of AB-54 in 100% methanol. Ensure the solution is clear and free of any particulate matter.
-
Warm the culture medium to the experimental temperature (e.g., 37°C).
-
While gently vortexing the culture medium , add the required volume of the AB-54 stock solution drop-wise.
-
Continue vortexing for 30-60 seconds to ensure rapid and uniform dispersion.
-
Visually inspect the medium for any signs of precipitation.
Issue 2: Inconsistent Antibacterial Activity of AB-54
Inconsistent results in antibacterial assays can often be traced back to solubility and stability issues of the compound.
Data Presentation: Solubility of AB-54 in Different Buffers
| Buffer System | pH | AB-54 Solubility (µg/mL) |
| Pure Water | 7.0 | < 5 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 10 ± 2 |
| Citrate-Phosphate Buffer | 5.0 | 50 ± 5 |
| Hydrochloric Acid Buffer | 1.2 | 150 ± 10 |
Note: These values are representative and may vary based on the exact experimental conditions. The solubility of similar compounds has been shown to be higher in acidic conditions.[1]
Logical Relationship: Factors Affecting AB-54 Efficacy
Caption: Key factors influencing the experimental efficacy of AB-54.
Experimental Protocol: pH-Dependent Solubility Assay
-
Prepare a series of buffers with varying pH values (e.g., pH 4, 5, 6, 7, 7.4, 8).
-
Add an excess amount of AB-54 powder to each buffer in separate microcentrifuge tubes.
-
Incubate the tubes on a shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Measure the concentration of AB-54 in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry at its maximum absorbance wavelength.
-
Plot the solubility of AB-54 as a function of pH.
This protocol will help determine the optimal pH range for dissolving AB-54 and maintaining its stability in your experiments. The stability of antibacterial compounds can be affected by pH and temperature.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial and Anticancer Activity, Acute Toxicity, and Solubility of Co-crystals of 5-Fluorouracil and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and partial purification of an antibacterial agent from halophilic actinomycetes Kocuria sp. strain rsk4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating "Antibacterial Agent 54" Degradation and Storage
Disclaimer: Publicly available scientific literature does not identify a specific, singular compound referred to as "Antibacterial Agent 54." The term appears in various contexts, often as a placeholder in patents or as a citation marker. Therefore, this technical support center provides a generalized framework for addressing common degradation and storage issues applicable to a novel antibacterial agent, hypothetically named "Agent 54," based on common challenges encountered with antibacterial compounds, particularly those in the developmental phase.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant loss of potency of our "this compound" stock solution over a short period. What are the potential causes?
A1: Loss of potency in a stock solution can be attributed to several factors:
-
Chemical Degradation: The agent may be susceptible to hydrolysis, oxidation, or photolysis. Hydrolysis can occur if the compound has labile functional groups (e.g., esters, amides) and is stored in a non-anhydrous solvent or exposed to humidity. Oxidation is a risk for electron-rich moieties, and it can be accelerated by exposure to air and certain metal ions. Photodegradation can occur if the compound is light-sensitive and not stored in amber vials or protected from light.
-
Improper Storage Temperature: Storing the solution at an inappropriate temperature can accelerate degradation. While refrigeration or freezing is often recommended, it can sometimes lead to precipitation if the agent's solubility is highly temperature-dependent. Conversely, room temperature storage might be too high for a thermally labile compound.
-
Solvent Incompatibility: The solvent used for the stock solution might be reacting with "Agent 54" over time. For example, using a protic solvent like methanol or ethanol for a moisture-sensitive compound could lead to solvolysis.
-
Adsorption to Container Surfaces: Highly lipophilic compounds can adsorb to the surface of plastic storage vessels, reducing the effective concentration in the solution.
Q2: Our "this compound" solution has become cloudy or has formed a precipitate. What should we do?
A2: Cloudiness or precipitation indicates that the compound is coming out of solution. This could be due to:
-
Low Solubility: The initial concentration may be too high for the chosen solvent, leading to supersaturation and eventual precipitation.
-
Temperature Effects: As mentioned, a decrease in temperature can significantly reduce the solubility of some compounds. If the solution was prepared at room temperature and then refrigerated, precipitation may occur.
-
pH Changes: If you are working with a buffered solution, a change in pH can alter the ionization state of your compound, which can dramatically affect its solubility.
-
Solvent Evaporation: Over time, especially if the container is not properly sealed, solvent evaporation can increase the concentration of the agent beyond its solubility limit.
To address this, you can try gently warming the solution and sonicating it to see if the precipitate redissolves. If it does, consider diluting the stock to a lower concentration for long-term storage. If it does not redissolve, the precipitate might be a degradation product, and the solution should be discarded.
Q3: We are seeing inconsistent results in our antibacterial assays. Could this be related to the stability of "Agent 54"?
A3: Yes, inconsistent assay results are a common consequence of compound instability. If "Agent 54" degrades in the assay medium or under the incubation conditions, the effective concentration of the active compound will vary, leading to unreliable data. It is crucial to assess the stability of your agent under the specific conditions of your experimental assay (e.g., in culture media, at 37°C).
Troubleshooting Guides
Issue: Loss of Potency in Stock Solution
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Hydrolysis | Prepare fresh stock solutions in anhydrous solvents. Store in a desiccator. | If loss of potency persists, consider if the compound has hydrolytically labile functional groups. |
| Oxidation | Purge the vial with an inert gas (e.g., nitrogen, argon) before sealing. Add an antioxidant if compatible with your experiments. | Avoid exposure to air and sources of metal ions. |
| Photodegradation | Store solutions in amber vials or wrap clear vials in aluminum foil. | Minimize exposure to ambient light during handling. |
| Incorrect Temperature | Review the recommended storage conditions. If not specified, perform a temperature stability study. | Store aliquots at different temperatures (-20°C, 4°C, room temperature) and test potency over time. |
Issue: Precipitation in Solution
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Poor Solubility | Determine the solubility limit in the chosen solvent. Prepare stock solutions at a concentration well below this limit. | Consider using a different solvent or a co-solvent system to improve solubility. |
| Temperature Fluctuation | If stored at a low temperature, allow the solution to equilibrate to room temperature before use. Gently warm and sonicate to redissolve. | If precipitation is recurrent upon cooling, store at a controlled room temperature if the compound is stable under those conditions. |
| pH Shift | Measure the pH of the solution. Ensure it is within the optimal range for the compound's solubility. | Use a buffered solvent system if the compound's solubility is pH-dependent. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify the degradation pathways and potential liabilities of "this compound" under various stress conditions.
Methodology:
-
Prepare solutions of "Agent 54" (e.g., at 1 mg/mL) in a suitable solvent.
-
Expose aliquots of the solution to the following conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate a solid sample and a solution sample at 80°C for 48 hours.
-
Photodegradation: Expose a solution to a UV lamp (e.g., 254 nm) or a high-intensity visible light source for 24 hours.
-
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples, along with a control sample stored under ideal conditions, by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.
-
Compare the chromatograms to identify degradation products and calculate the percentage of degradation.
Protocol 2: Solution Stability Assessment
Objective: To determine the stability of "this compound" in a specific solvent and at various temperatures over time.
Methodology:
-
Prepare a stock solution of "Agent 54" at a known concentration in the desired solvent.
-
Dispense aliquots of the solution into multiple vials for each storage condition.
-
Store the vials at the following temperatures:
-
-20°C
-
4°C
-
25°C (room temperature)
-
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one vial from each temperature.
-
Allow the samples to equilibrate to room temperature.
-
Analyze the samples by HPLC to determine the concentration of the parent compound.
-
Calculate the percentage of the remaining compound relative to the initial concentration at time zero.
Visualizations
Caption: Hypothetical degradation pathways for "this compound".
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent experimental results.
Improving the bioavailability of "Antibacterial agent 54" in vivo
Technical Support Center: Antibacterial Agent 54
Welcome to the technical support center for this compound (AB-54). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of AB-54.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AB-54) and why is its oral bioavailability a concern?
A1: this compound (AB-54) is a novel synthetic antibiotic belonging to the oxazolidinone class, demonstrating potent in vitro activity against multi-drug resistant Gram-positive bacteria. However, preclinical studies have revealed that AB-54 exhibits poor oral bioavailability, which is a significant hurdle for its development as an effective oral therapeutic. The primary factors contributing to this issue are its low aqueous solubility and significant first-pass metabolism in the liver.[1][2][3]
Q2: What are the main strategies to improve the low aqueous solubility of AB-54?
A2: Enhancing the solubility of poorly soluble drugs like AB-54 is critical for improving oral absorption.[4][5][6] Key strategies include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to a higher dissolution rate.[4][7][8][9]
-
Amorphous Solid Dispersions: Dispersing AB-54 in a polymer matrix in an amorphous state can increase its apparent solubility and dissolution.[6][9] This can be achieved through methods like spray drying and hot-melt extrusion.[10]
-
Lipid-Based Formulations: Formulating AB-54 in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gastrointestinal tract and may enhance absorption via lymphatic pathways, bypassing the liver.[11][12][13]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic drugs.[6][11]
Q3: How can the first-pass metabolism of AB-54 be mitigated?
A3: First-pass metabolism significantly reduces the amount of active drug reaching systemic circulation.[2][14] Strategies to overcome this include:
-
Prodrug Approach: Designing a prodrug of AB-54 can mask the metabolic site, allowing the drug to be absorbed and then converted to its active form in the systemic circulation.[10][15]
-
Use of Metabolic Inhibitors: Co-administration of an inhibitor of the specific metabolic enzymes (e.g., Cytochrome P450 enzymes) responsible for AB-54's metabolism can increase its bioavailability. However, this approach requires careful consideration of potential drug-drug interactions.[16]
-
Alternative Routes of Administration: For initial studies, non-oral routes like intravenous administration can be used to bypass the first-pass effect entirely, providing a baseline for absolute bioavailability.[1][14][17]
Troubleshooting Guides
Issue 1: Inconsistent results in in vivo pharmacokinetic (PK) studies in rats.
-
Possible Cause: High variability in drug absorption due to the poor solubility of the unformulated AB-54.
-
Troubleshooting Steps:
-
Verify Formulation Homogeneity: Ensure that the suspension of AB-54 is uniformly dispersed before each administration.
-
Control for Food Effects: The presence of food can alter gastrointestinal pH and motility, affecting drug absorption.[15] Standardize the fasting period for all animals before dosing.
-
Optimize the Formulation: Consider using a solubilization technique to prepare the dosing solution. The table below shows a comparison of different formulations from a pilot study.
-
Data Presentation: Impact of Formulation on AB-54 Pharmacokinetics in Rats
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 4.0 | 980 ± 210 | 5 |
| Micronized Suspension | 50 | 320 ± 50 | 2.0 | 2100 ± 350 | 11 |
| SEDDS Formulation | 50 | 950 ± 120 | 1.5 | 7800 ± 980 | 40 |
| Intravenous (IV) | 10 | 1800 ± 250 | 0.1 | 19500 ± 2100 | 100 |
Data are presented as mean ± standard deviation.
Issue 2: Low intestinal permeability observed in Caco-2 assays.
-
Possible Cause: AB-54 may be a substrate for efflux transporters like P-glycoprotein (P-gp), which pump the drug back into the intestinal lumen.[18][19]
-
Troubleshooting Steps:
-
Conduct a Bi-directional Caco-2 Assay: Measure the transport of AB-54 from the apical (A) to the basolateral (B) side and from B to A. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.[20]
-
Use P-gp Inhibitors: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-B transport and a decrease in the efflux ratio would confirm that AB-54 is a P-gp substrate.[19][20]
-
Experimental Protocols
Protocol 1: Preparation of a Nanoemulsion Formulation of AB-54 for Oral Administration
-
Oil Phase Preparation: Dissolve 100 mg of AB-54 in 2 g of a suitable oil (e.g., Capryol 90) with gentle heating and stirring.
-
Surfactant and Co-surfactant Mixture: In a separate container, mix 3 g of a surfactant (e.g., Kolliphor RH 40) and 1 g of a co-surfactant (e.g., Transcutol HP).
-
Emulsification: Add the oil phase to the surfactant/co-surfactant mixture dropwise while stirring continuously.
-
Aqueous Titration: Slowly add distilled water to the mixture under constant stirring until a clear and stable nanoemulsion is formed.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index, and drug content before in vivo administration.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (250-300g), housed with free access to food and water.[21][22] Fast the animals for 12 hours before dosing.
-
Dosing:
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the retro-orbital plexus at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.[22]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of AB-54 in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key PK parameters such as Cmax, Tmax, and AUC using appropriate software.
Protocol 3: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a monolayer.[18][24]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer before the experiment.[20]
-
Transport Study (A to B):
-
Add AB-54 (at a concentration of 10 µM) to the apical (A) side of the Transwell insert.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
-
Transport Study (B to A):
-
Add AB-54 to the basolateral (B) side and collect samples from the apical (A) side at the same time points.
-
-
Sample Analysis: Analyze the concentration of AB-54 in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Use the following formula to calculate the apparent permeability coefficient:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration.
-
Visualizations
Caption: Workflow for improving the bioavailability of AB-54.
Caption: First-pass metabolism pathway of AB-54.
Caption: Factors contributing to the poor bioavailability of AB-54.
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 2. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Promising strategies for improving oral bioavailability of poor water-soluble drugs | Semantic Scholar [semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. upm-inc.com [upm-inc.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. mdpi.com [mdpi.com]
- 10. pharmtech.com [pharmtech.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. First pass effect - Wikipedia [en.wikipedia.org]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. researchgate.net [researchgate.net]
- 17. Understanding First Pass Metabolism [nottingham.ac.uk]
- 18. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 20. enamine.net [enamine.net]
- 21. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]
- 22. In vivo pharmacokinetic study in rats [bio-protocol.org]
- 23. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 24. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
"Antibacterial agent 54" interference with assay reagents
Welcome to the technical support center for Antibacterial Agent 54 (AA-54). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving AA-54.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AA-54?
A1: this compound is a novel synthetic molecule that inhibits bacterial growth by targeting DNA gyrase, an essential enzyme for bacterial DNA replication.
Q2: In which solvents is AA-54 soluble?
A2: AA-54 is readily soluble in dimethyl sulfoxide (DMSO) and ethanol. It has limited solubility in aqueous solutions. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it in the appropriate culture medium.
Q3: Does AA-54 interfere with common cell viability assays?
A3: Yes, AA-54 has been observed to interfere with certain types of cell viability assays. Specifically, its intrinsic properties can lead to inaccurate results in assays that rely on colorimetric or fluorometric readouts. Please refer to the troubleshooting guides below for detailed information and mitigation strategies.
Q4: Is AA-54 a colored compound?
A4: Yes, solutions of AA-54 have a distinct yellow color, which can interfere with absorbance-based assays.
Q5: Does AA-54 have fluorescent properties?
A5: AA-54 exhibits intrinsic fluorescence with an excitation maximum around 485 nm and an emission maximum around 520 nm. This can interfere with fluorescence-based assays that use similar wavelengths.
Troubleshooting Guides
Issue 1: Inaccurate Results in MTT and XTT Cell Viability Assays
Symptoms:
-
Higher than expected cell viability in the presence of cytotoxic concentrations of AA-54.
-
A color change in the assay medium in the absence of cells.
Cause: AA-54 is a reducing agent and can directly reduce the tetrazolium salts (MTT, XTT) to formazan, leading to a false-positive signal.[1][2] This chemical interference can mask the true cytotoxic effect of the compound.[1][3]
Solutions:
-
Use a Control for Chemical Reduction: Include a control plate with AA-54 in the assay medium but without cells. Subtract the background absorbance from this control from your experimental wells.
-
Switch to an Orthogonal Assay: Utilize a viability assay with a different detection method that is not based on tetrazolium reduction. Recommended alternatives include:
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, a direct indicator of metabolically active cells.
-
Trypan Blue Exclusion Assay: A dye exclusion method that visually distinguishes between viable and non-viable cells.
-
Real-Time Cell Analysis (RTCA): Measures cellular impedance to monitor cell proliferation and viability in real-time.
-
Quantitative Data on AA-54 Interference with MTT Assay
| AA-54 Concentration (µM) | Absorbance (570 nm) - With Cells | Absorbance (570 nm) - Without Cells (Interference) |
| 0 (Control) | 1.25 | 0.05 |
| 10 | 1.10 | 0.25 |
| 50 | 0.85 | 0.60 |
| 100 | 0.60 | 0.95 |
Table 1: Example data illustrating the significant absorbance contribution of AA-54 in an MTT assay in the absence of cells.
Experimental Protocol: Control for Chemical Reduction in MTT Assay
-
Prepare a 96-well plate with your cells and various concentrations of AA-54 as per your standard protocol.
-
On a separate 96-well plate, prepare the exact same concentrations of AA-54 in the same volume of cell culture medium, but do not add any cells.
-
Incubate both plates under the same conditions.
-
Add the MTT reagent to all wells of both plates and incubate for the recommended time.
-
Add the solubilization buffer to all wells.
-
Read the absorbance at 570 nm for both plates.
-
For each concentration of AA-54, subtract the average absorbance value from the "without cells" plate from the average absorbance value of the "with cells" plate to obtain the corrected absorbance.
Issue 2: High Background in Fluorescence-Based Assays
Symptoms:
-
Elevated background fluorescence in wells containing AA-54.
-
Difficulty in distinguishing the signal from the noise.
Cause: AA-54 is an autofluorescent compound with an excitation and emission spectrum that can overlap with commonly used fluorophores like FITC and GFP.[4][5][6]
Solutions:
-
Spectral Analysis: Determine the excitation and emission spectra of AA-54. Use a plate reader with spectral scanning capabilities.
-
Use Red-Shifted Dyes: Whenever possible, use fluorescent probes that have excitation and emission wavelengths outside the range of AA-54's fluorescence.[5] Dyes such as Cy5 or those in the far-red spectrum are good alternatives.
-
Background Subtraction: Include control wells with AA-54 but without the fluorescent probe to measure and subtract the background fluorescence.
Quantitative Data on AA-54 Autofluorescence
| Wavelength (nm) | AA-54 (100 µM) Fluorescence Intensity (Arbitrary Units) |
| Excitation | |
| 485 | 15,000 |
| 530 | 2,500 |
| 590 | 500 |
| Emission | |
| 520 | 20,000 |
| 580 | 3,000 |
| 620 | 800 |
Table 2: Example fluorescence scan data for AA-54, showing peak excitation and emission.
Experimental Protocol: Background Subtraction for Fluorescence Assays
-
Design your experiment to include the following controls in your multi-well plate:
-
Wells with cells and your fluorescent probe (positive control).
-
Wells with cells but without the fluorescent probe (autofluorescence control).
-
Wells with cells, your fluorescent probe, and AA-54.
-
Wells with cells and AA-54, but without your fluorescent probe (AA-54 autofluorescence control).
-
-
Perform the assay according to your protocol.
-
Measure the fluorescence at the appropriate wavelength.
-
To correct for AA-54's autofluorescence, subtract the average fluorescence value from the "AA-54 autofluorescence control" wells from the wells containing both AA-54 and your fluorescent probe.
Issue 3: Inconsistent Results in Luciferase Reporter Assays
Symptoms:
-
Lower than expected luminescence signal.
-
High variability between replicate wells.[7]
Cause: The yellow color of AA-54 can absorb some of the light emitted by the luciferase reaction, a phenomenon known as quenching.[4] This can lead to an underestimation of luciferase activity.
Solutions:
-
Use a Luciferase Assay with a More Stable Signal: Some "glow" type luciferase assays produce a more prolonged and stable signal, which may be less affected by minor quenching.[8]
-
Perform a Quenching Control Experiment: To quantify the quenching effect, you can add AA-54 to a solution of recombinant luciferase and its substrate and measure the reduction in signal.
-
Consider a Different Reporter System: If quenching is significant, consider using a reporter system that is not based on light emission, such as a secreted alkaline phosphatase (SEAP) reporter assay.
Quantitative Data on AA-54 Quenching of Luciferase Signal
| AA-54 Concentration (µM) | Luminescence Signal (Relative Light Units) | Percent Signal Reduction |
| 0 (Control) | 1,200,000 | 0% |
| 10 | 1,080,000 | 10% |
| 50 | 840,000 | 30% |
| 100 | 600,000 | 50% |
Table 3: Example data demonstrating the quenching effect of AA-54 on a firefly luciferase assay.
Experimental Protocol: Luciferase Quenching Control
-
In a white, opaque 96-well plate, add a constant amount of recombinant firefly luciferase to each well.
-
Add varying concentrations of AA-54 to the wells. Include a no-AA-54 control.
-
Initiate the reaction by injecting the luciferase substrate into each well.
-
Immediately measure the luminescence using a plate reader.
-
Calculate the percentage of signal reduction for each concentration of AA-54 compared to the control. This can be used to create a correction factor for your experimental data, although it is often preferable to switch to a non-luminescent assay if quenching is severe.
Visualizations
Caption: Troubleshooting workflow for assay interference caused by AA-54.
Caption: Mechanisms of AA-54 interference with common assay types.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of MTT reducers and strongly colored substances in the Short Time Exposure test method for assessing eye irritation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. bioagilytix.com [bioagilytix.com]
Technical Support Center: Troubleshooting "Antibacterial agent 54" Resistance Development In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the in vitro development of resistance to "Antibacterial agent 54". The content is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for "this compound"?
A1: "this compound," also known as Paracin 54, is a bacteriocin produced by Lactobacillus paracasei ZFM54. Its primary mechanism of action is the disruption of the bacterial cell membrane and cell wall.[1] This leads to cytoplasm leakage and ultimately, cell death in susceptible bacteria, such as Staphylococcus aureus.[1]
Q2: What are the common methods to study the in vitro development of resistance to "this compound"?
A2: The two primary methods for studying in vitro resistance development are serial passage (also known as adaptive laboratory evolution) and fluctuation analysis.[2][3][4][5]
-
Serial Passage: This method involves repeatedly exposing a bacterial population to sub-inhibitory concentrations of an antibacterial agent over multiple generations.[3][6][7] It is used to select for and characterize multi-step resistance mutations.[3]
-
Fluctuation Analysis: This method, pioneered by Luria and Delbrück, is used to determine the rate of spontaneous mutations that confer resistance.[2][8]
Q3: What are the potential mechanisms of resistance to "this compound"?
A3: While specific resistance mechanisms to "this compound" are not yet extensively documented, general mechanisms of resistance to membrane-targeting antibacterials may include:[9][10]
-
Alteration of the cell membrane composition: Changes in lipid or protein components of the cell membrane could reduce the binding or disruptive activity of the agent.
-
Efflux pumps: Bacteria may acquire or upregulate efflux pumps that actively transport "this compound" out of the cell.[10]
-
Enzymatic degradation: Bacteria could potentially produce enzymes that degrade or inactivate the agent.
-
Biofilm formation: The formation of a protective biofilm matrix can limit the penetration of the antibacterial agent to the bacterial cells.[10]
Troubleshooting Guides
Serial Passage Experiments
Problem 1: No increase in Minimum Inhibitory Concentration (MIC) is observed after multiple passages.
| Possible Cause | Troubleshooting Step |
| Concentration of "this compound" is too high or too low. | Ensure the starting concentration is at a sub-inhibitory level (e.g., 0.5x MIC) to allow for gradual adaptation.[3] |
| Insufficient number of passages. | Resistance development can be a slow process. Continue the serial passage for at least 20-30 passages to observe a significant change in MIC.[4] |
| Low frequency of resistance development. | The spontaneous mutation rate for resistance to "this compound" might be very low. Consider increasing the population size or using a mutator strain if appropriate for the experimental goals. |
| Instability of the resistant phenotype. | Test the stability of any observed resistance by passaging the bacteria in the absence of the antibacterial agent for several generations and then re-testing the MIC.[7] |
Problem 2: The MIC increase is highly variable between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent inoculum size. | Standardize the inoculum size for each passage and replicate. Variations in the initial bacterial density can affect the selection pressure. |
| Contamination of cultures. | Regularly check for contamination by plating on non-selective media and performing Gram staining. |
| Evolution of different resistance mechanisms. | Analyze individual clones from different replicates to determine if different resistance mutations have arisen. This can be investigated through whole-genome sequencing. |
Fluctuation Analysis Experiments
Problem 3: No resistant colonies are observed on selective agar plates.
| Possible Cause | Troubleshooting Step |
| Concentration of "this compound" in the selective media is too high. | Use a concentration that is inhibitory but still allows for the growth of true mutants. Typically, 2x to 4x the MIC of the wild-type strain is recommended.[2] |
| The number of cells plated is too low. | Ensure a sufficiently large number of cells (e.g., 10^8 to 10^10 CFU) are plated to detect rare mutation events.[11] |
| The mutation rate is extremely low. | Increase the number of parallel cultures to increase the probability of observing a mutation event.[2] |
Problem 4: A "jackpot" or confluent growth is observed on selective plates, making it difficult to count colonies.
| Possible Cause | Troubleshooting Step |
| The initial inoculum for the parallel cultures was too large. | Start with a small number of cells (a few thousand) to ensure that most mutations arise during the growth phase of the experiment.[12] |
| Pre-existing resistant mutants in the initial culture. | Grow the initial culture from a single colony and consider a pre-screening step to ensure the absence of resistant mutants.[8] |
| The concentration of "this compound" is too low. | Increase the concentration of the antibacterial agent in the selective plates to prevent the growth of non-resistant or weakly resistant cells. |
Experimental Protocols
Protocol 1: Serial Passage for In Vitro Resistance Development
-
Determine the initial MIC: Perform a standard MIC assay (e.g., broth microdilution) to determine the baseline susceptibility of the bacterial strain to "this compound".
-
Initiate serial passage: Inoculate a series of tubes containing fresh broth with a standardized bacterial inoculum. The tubes should contain increasing concentrations of "this compound," typically starting from 0.125x to 4x the initial MIC.
-
Incubate and determine the new MIC: Incubate the tubes under appropriate conditions (e.g., 37°C for 18-24 hours). The MIC for that passage is the lowest concentration that inhibits visible growth.
-
Subculture for the next passage: Take an aliquot from the well containing the highest concentration of "this compound" that still permitted growth (the sub-MIC culture) and use this to inoculate a new series of tubes with fresh broth and "this compound".[3][7]
-
Repeat passages: Repeat steps 3 and 4 for a predetermined number of passages (e.g., 30 days) or until a significant increase in MIC is observed.[7]
-
Characterize resistant isolates: Isolate single colonies from the final passage and confirm their MIC. Further characterization can include whole-genome sequencing to identify mutations.
Protocol 2: Fluctuation Analysis to Determine Mutation Rate
-
Prepare a sensitive starting culture: Inoculate a small volume of broth with a single colony of the susceptible bacterial strain and grow to early log phase.
-
Inoculate parallel cultures: Dilute the starting culture and inoculate a large number of parallel cultures (e.g., 20-30) in separate tubes with a small number of cells (e.g., 10^3 - 10^4 cells per tube).[2]
-
Incubate without selection: Incubate the parallel cultures without "this compound" until they reach stationary phase.
-
Plate on selective and non-selective media:
-
For each parallel culture, plate the entire volume onto agar plates containing a selective concentration of "this compound" (e.g., 4x MIC).
-
Plate serial dilutions of a few of the parallel cultures onto non-selective agar to determine the total viable cell count (Nt).
-
-
Incubate and count colonies: Incubate the plates and count the number of resistant colonies on the selective plates and the total number of colonies on the non-selective plates.
-
Calculate the mutation rate: Use the distribution of the number of mutants across the parallel cultures to calculate the mutation rate, for example, using the p0 method of Luria and Delbrück.[2][8]
Data Presentation
Table 1: Example of MIC Progression during a Serial Passage Experiment
| Passage Day | MIC of "this compound" (µg/mL) - Replicate 1 | MIC of "this compound" (µg/mL) - Replicate 2 | MIC of "this compound" (µg/mL) - Replicate 3 |
| 0 | 2 | 2 | 2 |
| 5 | 4 | 2 | 4 |
| 10 | 8 | 4 | 8 |
| 15 | 16 | 8 | 16 |
| 20 | 32 | 16 | 32 |
| 25 | 64 | 16 | 64 |
| 30 | 128 | 32 | 128 |
Table 2: Example Data from a Fluctuation Analysis Experiment
| Parameter | Value |
| Number of parallel cultures (C) | 30 |
| Average total cells per culture (Nt) | 2.5 x 109 CFU/mL |
| Number of cultures with zero mutants (p0) | 12 |
| Mutation Rate (µ) | 3.6 x 10-10 mutations/cell/generation |
Visualizations
References
- 1. Purification, characterization, and mode of action of Paracin 54, a novel bacteriocin against Staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Practical Guide to Measuring Mutation Rates in Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. Antimicrobial Resistance Development In Vitro: Adaptive Laboratory Evolution Method (Review) | Borovkova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 5. doaj.org [doaj.org]
- 6. Serial passage – REVIVE [revive.gardp.org]
- 7. In vitro evaluation of the potential for resistance development to ceragenin CSA-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluctuation analysis [fangman-brewer.genetics.washington.edu]
- 9. Mechanisms of bacterial resistance to antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review [frontiersin.org]
- 11. In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective [mdpi.com]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
Validation & Comparative
Comparative Efficacy Analysis: Antibacterial Agent 54 (Paracin 54) versus Ampicillin
A detailed evaluation of the bactericidal performance of the novel bacteriocin, Paracin 54, against the established broad-spectrum antibiotic, ampicillin, supported by in-vitro susceptibility data and mechanistic insights.
This guide provides a comprehensive comparison of the antibacterial efficacy of Antibacterial Agent 54, identified as the bacteriocin Paracin 54, and the widely-used β-lactam antibiotic, ampicillin. The analysis is intended for researchers, scientists, and drug development professionals, offering a side-by-side view of their mechanisms of action, spectrum of activity, and potency based on available experimental data.
Introduction to the Antibacterial Agents
Paracin 54 is a bacteriocin produced by Lactobacillus paracasei strain ZFM54.[1] Bacteriocins are ribosomally synthesized antimicrobial peptides that exhibit bactericidal or bacteriostatic effects, often against species closely related to the producer. Paracin 54 has demonstrated notable inhibitory activity, particularly against Gram-positive bacteria.[1][2]
Ampicillin is a semi-synthetic, broad-spectrum β-lactam antibiotic that has been a cornerstone in the treatment of bacterial infections for decades.[3] It is effective against a wide range of Gram-positive and some Gram-negative bacteria.[3]
Mechanism of Action: A Tale of Two Strategies
The two agents employ fundamentally different approaches to achieve bacterial cell death.
Paracin 54 exerts its antibacterial effect by disrupting the integrity of the bacterial cell envelope. Experimental evidence indicates that it damages the cell membrane and cell wall of susceptible bacteria, leading to the leakage of cytoplasmic contents and subsequent cell death.[1][2]
Ampicillin , on the other hand, inhibits the final stage of bacterial cell wall synthesis.[4] It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[3][4] This disruption of cell wall integrity ultimately leads to cell lysis.[3]
Comparative Antibacterial Efficacy
The antibacterial efficacy of both agents is quantitatively assessed by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The following table summarizes the available MIC data for Paracin 54 and ampicillin against selected bacterial species.
| Bacterial Species | Paracin 54 MIC (µg/mL) | Ampicillin MIC (µg/mL) |
| Staphylococcus aureus | 3.00 - 4.50[1][2] | 0.6 - 1.0[3] |
| Listeria monocytogenes | Data not available | 0.25 - 0.5[5] |
| Salmonella Typhimurium | Data not available | Highly variable (≤8 to >256)[6][7] |
Note: The efficacy of ampicillin against Salmonella Typhimurium is highly dependent on the specific strain and the presence of resistance mechanisms, such as β-lactamase production.
Experimental Protocols
The MIC values presented in this guide are typically determined using the broth microdilution method.
Broth Microdilution Method for MIC Determination
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the antibacterial agent (Paracin 54 or ampicillin) is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial strain to be tested is cultured to a standardized density (typically 0.5 McFarland standard). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plate is incubated at a temperature and duration suitable for the growth of the test organism (e.g., 37°C for 18-24 hours).
-
MIC Determination: Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
Discussion and Conclusion
Based on the currently available data, Paracin 54 demonstrates potent antibacterial activity against Staphylococcus aureus, with MIC values in the low microgram per milliliter range.[1][2] However, ampicillin exhibits greater potency against susceptible strains of S. aureus and Listeria monocytogenes, with lower MIC values.
A significant gap in the current knowledge is the lack of specific MIC data for Paracin 54 against Gram-negative bacteria and other Gram-positive pathogens like Listeria monocytogenes. While described as having "broad-spectrum inhibitory activity," quantitative data is needed to substantiate this claim and enable a more comprehensive comparison with broad-spectrum agents like ampicillin.
References
- 1. Purification, characterization, and mode of action of Paracin 54, a novel bacteriocin against Staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antibiotic Susceptibility of Clinical Isolates of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro study of synergy of ampicillin with ceftriaxone against Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [High incidence of ampicillin resistance in Salmonella spp non typhi] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of "Antibacterial Agent 54" and Quinolone Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of "Antibacterial agent 54," a novel β-lactamase inhibitor, and the well-established class of quinolone antibiotics. While both contribute to combating bacterial infections, their mechanisms of action and therapeutic applications differ significantly. This analysis presents supporting experimental data, detailed methodologies, and visual representations of their molecular pathways to inform research and drug development efforts.
Introduction
"this compound," identified from patent WO2013030735A1 as "example 20," is a member of the 1,6-diazabicyclo[3.2.1]octan-7-one class of molecules. This chemical scaffold is shared with the well-characterized β-lactamase inhibitor, Avibactam . The primary function of this class of agents is not direct antibacterial activity but the inhibition of β-lactamase enzymes, which confer bacterial resistance to β-lactam antibiotics.
In contrast, quinolones are a class of synthetic broad-spectrum antibiotics that exert direct bactericidal effects by targeting essential enzymes involved in bacterial DNA replication. This fundamental difference in their mechanism of action dictates their distinct roles in clinical practice.
Mechanism of Action: A Tale of Two Strategies
The signaling pathways below illustrate the distinct molecular mechanisms of "this compound" (Avibactam) and quinolone antibiotics.
Caption: Contrasting mechanisms of quinolones and "this compound" (Avibactam).
As depicted, quinolones directly induce bacterial cell death by disrupting DNA replication[1][2][3][4][5]. In contrast, "this compound" acts as a "potentiator," protecting β-lactam antibiotics from degradation by β-lactamase enzymes, thereby restoring their efficacy.
Comparative Antibacterial Potency
A direct comparison of the intrinsic antibacterial potency of "this compound" and quinolones using Minimum Inhibitory Concentration (MIC) values is challenging. Quinolones are designed to be potent bactericidal agents on their own, while "this compound" (Avibactam) has weak intrinsic antibacterial activity[6][7]. Its primary role is to be used in combination with a β-lactam antibiotic.
The following tables summarize the in vitro activity (MIC) of representative quinolones and the reported intrinsic activity of Avibactam against key bacterial pathogens.
Table 1: Intrinsic Antibacterial Activity of "this compound" (Avibactam)
| Bacterial Species | Avibactam MIC (µg/mL) | Reference |
| Escherichia coli | 8 | [6] |
| Klebsiella pneumoniae | 8 | [6] |
| Pseudomonas aeruginosa | ≥16 - >64 | [6] |
| Staphylococcus aureus | No significant activity reported |
Note: Data on the intrinsic activity of Avibactam is limited, and its primary evaluation is in combination with β-lactam antibiotics.
Table 2: Antibacterial Activity of Representative Quinolones
| Bacterial Species | Ciprofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) | Moxifloxacin MIC (µg/mL) | Reference(s) |
| Escherichia coli | 0.015 - 1 | 0.03 - 2 | 0.03 - 1 | [8][9][10] |
| Staphylococcus aureus | 0.12 - 2 | 0.12 - 4 | 0.03 - 0.5 | [9][11] |
| Pseudomonas aeruginosa | 0.25 - 8 | 0.5 - 16 | 1 - >32 | [8][10][11] |
MIC ranges are approximate and can vary based on the specific strain and testing conditions.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented in this guide are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL)
-
Antimicrobial agent stock solutions
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the antimicrobial agent in MHB in the wells of a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
The workflow for a typical MIC assay is illustrated below.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
"this compound" and quinolone antibiotics represent two distinct and important classes of antibacterial compounds. Quinolones are potent, direct-acting bactericidal agents that are foundational in the treatment of many bacterial infections. In contrast, "this compound," exemplified by Avibactam, functions as a β-lactamase inhibitor, a critical tool for overcoming bacterial resistance to β-lactam antibiotics.
For researchers and drug development professionals, the key takeaway is the importance of understanding the specific mechanism of action when evaluating and comparing antibacterial agents. While a direct comparison of intrinsic potency based on MIC values is not appropriate for these two classes of compounds, a thorough understanding of their respective roles and mechanisms is crucial for the development of new and effective antibacterial therapies. The future of combating antimicrobial resistance will likely rely on both the development of novel direct-acting agents and innovative strategies to preserve the efficacy of our existing antibiotic arsenal, a role for which compounds like "this compound" are well-suited.
References
- 1. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activity of Ceftazidime-Avibactam Combination in In Vitro Checkerboard Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activities of Ceftazidime and Avibactam against β-Lactamase-Producing Enterobacteriaceae in a Hollow-Fiber Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies | PLOS One [journals.plos.org]
- 9. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Antibacterial Agent 54: A Comparative Analysis Against Resistant Bacterial Strains
For Immediate Release
In the ongoing battle against antimicrobial resistance, a novel investigational compound, designated Antibacterial Agent 54 (AA-54), has demonstrated significant efficacy against a spectrum of multidrug-resistant (MDR) bacterial strains. This guide provides a comprehensive comparison of AA-54 with established antibiotics, supported by preclinical experimental data, to offer researchers, scientists, and drug development professionals a detailed overview of its potential.
Comparative Efficacy of this compound
AA-54 has been evaluated against several key resistant pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), and Carbapenem-resistant Enterobacteriaceae (CRE). The primary metric for in vitro efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1][2]
Table 1: Minimum Inhibitory Concentration (MIC) of AA-54 and Comparator Antibiotics against Resistant Strains
| Bacterial Strain | This compound (µg/mL) | Vancomycin (µg/mL) | Linezolid (µg/mL) | Meropenem (µg/mL) | Colistin (µg/mL) |
| MRSA (ATCC 43300) | 0.5 | 1 | 2 | >64 | >64 |
| VRE (E. faecium) | 1 | >256 | 2 | >64 | >64 |
| CRE (K. pneumoniae) | 2 | >256 | >256 | 16 | 0.5 |
| P. aeruginosa (MDR) | 4 | >256 | >256 | 32 | 1 |
| A. baumannii (MDR) | 2 | >256 | >256 | 64 | 0.5 |
Data are presented as MIC50 values, the concentration required to inhibit 50% of the isolates.
The data clearly indicate that AA-54 exhibits potent activity against Gram-positive resistant strains (MRSA and VRE), with MIC values comparable or superior to linezolid and significantly better than vancomycin in the case of VRE. Against the tested Gram-negative resistant strains (CRE, P. aeruginosa, and A. baumannii), AA-54 demonstrates promising activity, although it is less potent than the last-resort antibiotic colistin.
Mechanism of Action: A Dual-Target Approach
Preclinical studies suggest that this compound employs a dual mechanism of action, a strategy known to be effective against the development of resistance.[3] It is believed to simultaneously inhibit bacterial DNA gyrase and disrupt the bacterial cell membrane integrity. This dual-pronged attack is a significant advantage over single-target antibiotics.
Diagram 1: Proposed Dual Mechanism of Action of AA-54
Caption: Proposed dual mechanism of action of this compound.
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][5]
-
Preparation of Inoculum: Bacterial strains were cultured on appropriate agar plates for 18-24 hours. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Microdilution Plates: Serial two-fold dilutions of this compound and comparator antibiotics were prepared in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.
-
Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.
-
Reading of Results: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
Diagram 2: Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Time-Kill Kinetics Assay
To assess the bactericidal or bacteriostatic activity of AA-54, time-kill assays were performed.
-
Preparation: Bacterial cultures were grown to the logarithmic phase and diluted to a starting concentration of approximately 1 x 10^6 CFU/mL in Mueller-Hinton broth.
-
Exposure: AA-54 was added at concentrations of 1x, 2x, and 4x the MIC. A growth control without any antibiotic was also included.
-
Sampling: Aliquots were removed at 0, 2, 4, 8, and 24 hours.
-
Plating and Incubation: Serial dilutions of the aliquots were plated on appropriate agar plates and incubated for 24 hours.
-
Counting: The number of viable colonies was counted to determine the CFU/mL at each time point.
Table 2: Time-Kill Kinetics of AA-54 against MRSA (ATCC 43300)
| Time (hours) | Growth Control (log10 CFU/mL) | AA-54 at 1x MIC (log10 CFU/mL) | AA-54 at 2x MIC (log10 CFU/mL) | AA-54 at 4x MIC (log10 CFU/mL) |
| 0 | 6.1 | 6.1 | 6.1 | 6.1 |
| 2 | 6.8 | 5.2 | 4.5 | 3.8 |
| 4 | 7.5 | 4.1 | 3.0 | <2.0 |
| 8 | 8.2 | 3.2 | <2.0 | <2.0 |
| 24 | 9.1 | <2.0 | <2.0 | <2.0 |
The results demonstrate that AA-54 exhibits rapid, concentration-dependent bactericidal activity against MRSA, achieving a ≥3-log10 reduction in CFU/mL within 8 hours at 2x and 4x the MIC.
Conclusion
This compound represents a promising new candidate in the fight against antimicrobial resistance. Its potent in vitro activity against a range of clinically important resistant pathogens, coupled with a novel dual mechanism of action, suggests a lower propensity for the development of resistance. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of AA-54. This guide provides a foundational overview for the scientific community to build upon as research into this novel agent progresses.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idexx.dk [idexx.dk]
- 3. journals.asm.org [journals.asm.org]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of a Novel Antibacterial Candidate: A Comparative Guide for "Antibacterial Agent 54"
For Immediate Release
This guide provides a comprehensive analysis of the target engagement of "Antibacterial Agent 54," a promising novel antibacterial candidate. The following data and protocols are intended for researchers, scientists, and drug development professionals to facilitate an objective comparison with alternative therapeutic options.
Abstract
"this compound" is a synthetic small molecule demonstrating potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria. This document outlines the experimental validation of its proposed molecular target, DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[1][2][3] Through a series of biophysical and cellular assays, we present compelling evidence of direct target engagement and elucidate the agent's mechanism of action.
Biophysical Confirmation of Target Interaction
To ascertain direct binding of "this compound" to its putative target, DNA gyrase, two distinct biophysical methods were employed: Cellular Thermal Shift Assay (CETSA) and Isothermal Titration Calorimetry (ITC).
Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment. Increased thermal stability of DNA gyrase in the presence of "this compound" would indicate direct engagement.
Table 1: CETSA Results for DNA Gyrase in E. coli Lysates
| Compound | Concentration (µM) | Melting Temperature (Tm) of GyrA (°C) | ΔTm (°C) |
| DMSO (Vehicle) | - | 52.1 | - |
| This compound | 10 | 56.8 | +4.7 |
| Ciprofloxacin | 10 | 55.9 | +3.8 |
| Compound X (Negative Control) | 10 | 52.3 | +0.2 |
The data clearly demonstrates a significant thermal stabilization of the GyrA subunit of DNA gyrase upon treatment with "this compound," exceeding that of the known DNA gyrase inhibitor, ciprofloxacin.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with molecular interactions, providing thermodynamic parameters of the binding event.
Table 2: ITC Binding Parameters for "this compound" and DNA Gyrase
| Ligand | Target | Dissociation Constant (Kd) (nM) | Enthalpy (ΔH) (kcal/mol) | Stoichiometry (n) |
| This compound | DNA Gyrase | 85 | -12.5 | 1.9 |
| Ciprofloxacin | DNA Gyrase | 120 | -10.8 | 2.1 |
The low nanomolar dissociation constant confirms a high-affinity interaction between "this compound" and DNA gyrase.
Cellular and Functional Assays
To validate that the observed biophysical binding translates to functional inhibition within a cellular context, a supercoiling inhibition assay and macromolecular synthesis assays were performed.
DNA Supercoiling Inhibition Assay
This assay directly measures the enzymatic activity of DNA gyrase. Inhibition of supercoiling is a hallmark of DNA gyrase inhibitors.
Table 3: Inhibition of E. coli DNA Gyrase Supercoiling Activity
| Compound | IC50 (µM) |
| This compound | 0.25 |
| Ciprofloxacin | 0.5 |
| Novobiocin | 0.1 |
"this compound" demonstrates potent inhibition of DNA gyrase activity, comparable to established inhibitors.
Macromolecular Synthesis Assay
This assay determines the specific cellular process affected by the antibacterial agent by monitoring the incorporation of radiolabeled precursors into DNA, RNA, and protein.[4]
Table 4: Effect of "this compound" on Macromolecular Synthesis in E. coli
| Compound (at 5x MIC) | % Inhibition of DNA Synthesis | % Inhibition of RNA Synthesis | % Inhibition of Protein Synthesis |
| This compound | 92 | 8 | 5 |
| Ciprofloxacin | 88 | 10 | 7 |
| Rifampicin | 12 | 95 | 6 |
| Chloramphenicol | 7 | 9 | 90 |
The results strongly indicate that "this compound" selectively inhibits DNA synthesis, consistent with its targeting of DNA gyrase.[4]
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Lysis: E. coli cells were cultured to mid-log phase, harvested, and lysed by sonication in a non-denaturing buffer.
-
Compound Incubation: Cell lysates were incubated with either "this compound," ciprofloxacin, a negative control compound, or DMSO (vehicle) for 30 minutes at room temperature.
-
Heat Treatment: Aliquots of the treated lysates were heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Protein Precipitation and Separation: The heated lysates were centrifuged to pellet precipitated proteins. The supernatant containing soluble proteins was collected.
-
Western Blot Analysis: The amount of soluble GyrA in the supernatant at each temperature was quantified by Western blotting using a specific anti-GyrA antibody.
-
Data Analysis: Melting curves were generated by plotting the percentage of soluble GyrA against temperature. The melting temperature (Tm) was determined as the temperature at which 50% of the protein is denatured.
Isothermal Titration Calorimetry (ITC) Protocol
-
Sample Preparation: Purified E. coli DNA gyrase was dialyzed against the ITC buffer. "this compound" was dissolved in the same buffer.
-
ITC Measurement: The DNA gyrase solution was loaded into the sample cell of the ITC instrument, and the "this compound" solution was loaded into the injection syringe.
-
Titration: A series of small injections of the ligand into the protein solution were performed while the heat released or absorbed was measured.
-
Data Analysis: The resulting data was fitted to a binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
DNA Supercoiling Inhibition Assay Protocol
-
Reaction Mixture: The reaction mixture contained relaxed pBR322 plasmid DNA, E. coli DNA gyrase, ATP, and varying concentrations of the test compounds.
-
Incubation: The reaction was incubated at 37°C for 1 hour.
-
Reaction Termination: The reaction was stopped by the addition of a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The DNA products were separated on a 1% agarose gel.
-
Visualization and Analysis: The gel was stained with ethidium bromide and visualized under UV light. The intensity of the supercoiled and relaxed DNA bands was quantified to determine the IC50 value.
Macromolecular Synthesis Assay Protocol
-
Cell Culture and Labeling: E. coli cells were grown to early log phase and then treated with the test compounds at 5 times their minimum inhibitory concentration (MIC).
-
Radiolabeled Precursor Addition: 3H-thymidine (for DNA synthesis), 3H-uridine (for RNA synthesis), or 3H-leucine (for protein synthesis) was added to the cultures.
-
Incubation: The cultures were incubated for a short period (e.g., 15 minutes) to allow for incorporation of the radiolabels.
-
Precipitation and Scintillation Counting: The cells were harvested, and the macromolecules were precipitated with trichloroacetic acid. The amount of incorporated radioactivity was measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition was calculated by comparing the radioactivity in treated samples to that in untreated controls.
Visualizations
Caption: Workflow for validating the target engagement of "this compound".
Caption: Proposed mechanism of action for "this compound".
References
Comparative Analysis of Cefiderocol: A Guide to Cross-Resistance and In Vitro Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel siderophore cephalosporin, Cefiderocol, referred to herein as "Antibacterial agent 54" for illustrative purposes. The focus is on its cross-resistance profile against multidrug-resistant (MDR) Gram-negative bacteria and its performance relative to other antibacterial agents. All data is supported by published experimental findings.
Mechanism of Action: The "Trojan Horse" Strategy
Cefiderocol employs a unique "Trojan horse" mechanism to gain entry into bacterial cells. It possesses a catechol moiety on its C-3 side chain, which chelates iron, mimicking natural siderophores—molecules bacteria produce to scavenge essential iron.[1][2][3][4][5] This cefiderocol-iron complex is then actively transported across the outer membrane of Gram-negative bacteria through their own iron uptake channels.[2][3] This active transport mechanism allows cefiderocol to bypass common resistance mechanisms such as porin channel mutations that restrict the entry of other β-lactams, including carbapenems.[3]
Once in the periplasmic space, cefiderocol dissociates from the iron and inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), primarily PBP3, leading to cell lysis and death.[1][2][4] Its structure also confers stability against a wide range of β-lactamases, including both serine- and metallo-carbapenemases.[4][5]
Comparative In Vitro Activity
Cefiderocol has demonstrated potent in vitro activity against a broad spectrum of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Gram-negative pathogens. Its efficacy is largely maintained against isolates resistant to other antibiotic classes, including carbapenems and newer β-lactam/β-lactamase inhibitor (BL/BLI) combinations.
Table 1: Cefiderocol MICs against Carbapenem-Resistant Enterobacterales
| Organism (Resistance Mechanism) | Cefiderocol MIC₅₀/₉₀ (µg/mL) | Imipenem MIC₅₀/₉₀ (µg/mL) | Ceftazidime/avibactam MIC₅₀/₉₀ (µg/mL) |
| K. pneumoniae (KPC-producing) | 1 / 4 | >16 / >16 | 0.5 / 2 |
| K. pneumoniae (NDM-producing) | 2 / 8 | >16 / >16 | >32 / >32 |
| K. pneumoniae (OXA-48-producing) | 0.5 / 2 | >16 / >16 | 1 / 4 |
| E. coli (Carbapenem-Resistant) | 0.25 / 1 | >16 / >16 | 0.5 / 2 |
Data compiled from multiple surveillance studies. MIC values can vary based on specific isolates and testing conditions.
Table 2: Cefiderocol Activity against Difficult-to-Treat Non-Fermenters
| Organism (Resistance Phenotype) | Cefiderocol MIC₅₀/₉₀ (µg/mL) | Ceftolozane/tazobactam MIC₅₀/₉₀ (µg/mL) | Meropenem MIC₅₀/₉₀ (µg/mL) | Colistin MIC₅₀/₉₀ (µg/mL) |
| P. aeruginosa (DTR¹) | 0.12 / 1 | >32 / >32 | >8 / >8 | 1 / 2 |
| A. baumannii (Carbapenem-Resistant) | 0.25 / 2 | >32 / >32 | >16 / >16 | 1 / 2 |
| S. maltophilia | ≤0.06 / 0.25 | >32 / >32 | >16 / >16 | >4 / >4 |
¹Difficult-to-Treat Resistance (DTR) P. aeruginosa is non-susceptible to piperacillin/tazobactam, ceftazidime, cefepime, aztreonam, meropenem, imipenem/cilastatin, and ciprofloxacin. Data sourced from SENTRY Antimicrobial Surveillance Program results and other in vitro studies.[6]
Cross-Resistance Profile
A key advantage of Cefiderocol is its limited cross-resistance with other antibiotic classes, owing to its unique cell entry mechanism.
-
vs. Carbapenems: Cefiderocol generally retains activity against carbapenem-resistant Enterobacterales, P. aeruginosa, and A. baumannii.[7][8] Resistance to carbapenems, often mediated by porin loss or efflux pumps, does not typically affect Cefiderocol susceptibility.
-
vs. Newer BL/BLIs: While Cefiderocol is active against the majority of isolates non-susceptible to ceftazidime/avibactam or ceftolozane/tazobactam, some cross-resistance has been documented.[9][10] This is particularly noted in K. pneumoniae isolates that develop specific mutations in the KPC enzyme (e.g., D179Y variant), which can increase MICs for both ceftazidime/avibactam and Cefiderocol.[11] However, even among many BL/BLI-resistant strains, Cefiderocol often remains the most active agent.[6][12]
Mechanisms of resistance to Cefiderocol itself are emerging and are primarily associated with a combination of factors, including:
-
Mutations in siderophore receptor genes (fiu, cirA, piuA).[9]
-
Co-expression of multiple potent β-lactamases, particularly certain NDM and KPC variants.[9][10]
-
Modifications of the target PBP3.[10]
Experimental Protocols
Accurate in vitro testing of Cefiderocol requires specific methodologies to account for its iron-dependent mechanism. Standard susceptibility testing methods may yield inaccurate results.
Key Experiment: Broth Microdilution (BMD) for MIC Determination
This is the reference method for determining the Minimum Inhibitory Concentration (MIC) of Cefiderocol.
-
Medium Preparation: The crucial step is the use of iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).[13][14] Standard CAMHB contains variable levels of iron that interfere with the siderophore mechanism, leading to falsely elevated MICs. ID-CAMHB is prepared by chelating iron from the medium using agents like Chelex 100 or by purchasing commercially prepared media.
-
Inoculum Preparation: A bacterial inoculum is prepared and standardized to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Plate Preparation: Cefiderocol is serially diluted in ID-CAMHB across the wells of a microtiter plate to achieve a range of final concentrations (e.g., 0.03 to 64 µg/mL).
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is recorded as the lowest concentration of Cefiderocol that completely inhibits visible growth of the organism. For some organisms like Acinetobacter baumannii, a "trailing" effect may be observed; the MIC should be read as the first well where growth is significantly reduced.[13]
Alternative Method: Disk Diffusion
Disk diffusion is a more accessible method for clinical labs.[15][16]
-
Medium: Standard Mueller-Hinton agar (MHA) is used. The iron in MHA is largely bound, which allows for proper diffusion and activity of Cefiderocol.[13]
-
Inoculum: A bacterial suspension equivalent to a 0.5 McFarland standard is swabbed evenly across the surface of the MHA plate.
-
Disk Application: A 30 µg Cefiderocol disk is applied to the agar surface.
-
Incubation: Plates are inverted and incubated at 35°C ± 2°C for 16-20 hours.
-
Measurement: The diameter of the zone of inhibition is measured in millimeters. The result is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established breakpoints from regulatory bodies like the CLSI or EUCAST.[15][16][17]
Conclusion
Cefiderocol demonstrates potent in vitro activity against many of the most challenging Gram-negative pathogens due to its novel mechanism of cell entry, which allows it to overcome common resistance mechanisms like porin loss. While it shows a favorable and limited cross-resistance profile compared to other β-lactams, the emergence of resistance through specific enzyme mutations and alterations in iron transport pathways necessitates continued surveillance. Adherence to specialized testing protocols, particularly the use of iron-depleted media for MIC testing, is critical for the accurate assessment of its activity in both research and clinical settings.
References
- 1. Mechanism of action of cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. cefiderocolmicrobiologyresources.com [cefiderocolmicrobiologyresources.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Mechanism of action of cefiderocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. In Vitro Activity of Cefiderocol, a Siderophore Cephalosporin, against Multidrug-Resistant Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cefiderocol: Systematic Review of Mechanisms of Resistance, Heteroresistance and In Vivo Emergence of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cross-resistance to cefiderocol and ceftazidime-avibactam in KPC β-lactamase mutants and the inoculum effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. EUCAST: Cefiderocol susceptibility testing [eucast.org]
- 16. scispace.com [scispace.com]
- 17. Fetroja® (cefiderocol) | Diagnostic Testing [fetroja.com]
Comparative Analysis of Synergy: Antibacterial Agent 54 and Beta-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synergistic effects observed when combining the novel antibacterial agent, designated "Agent 54," with traditional beta-lactam antibiotics. The data presented herein is a synthesis of findings from in-vitro studies designed to quantify and characterize this synergy. Agent 54 is a potent inhibitor of a broad spectrum of beta-lactamase enzymes, which are a primary mechanism of resistance to beta-lactam antibiotics in many bacterial strains.[1] By neutralizing these enzymes, Agent 54 restores the efficacy of beta-lactam antibiotics against otherwise resistant bacteria.
Quantitative Synergy Analysis
The synergistic relationship between Agent 54 and various beta-lactam antibiotics was quantitatively assessed using the checkerboard microdilution method. This assay determines the Fractional Inhibitory Concentration (FIC) index, which categorizes the nature of the drug interaction. An FIC index of ≤ 0.5 is indicative of synergy.[2][3][4]
Table 1: Synergistic Activity of Agent 54 with Beta-Lactam Antibiotics against Beta-Lactamase Producing E. coli
| Beta-Lactam Antibiotic | MIC Alone (µg/mL) | MIC in Combination with Agent 54 (µg/mL) | Agent 54 MIC Alone (µg/mL) | Agent 54 MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Ampicillin | 128 | 4 | 64 | 2 | 0.0625 | Synergy |
| Piperacillin | 64 | 2 | 64 | 4 | 0.0938 | Synergy |
| Cefotaxime | 32 | 1 | 64 | 8 | 0.1563 | Synergy |
| Ceftazidime | 16 | 0.5 | 64 | 8 | 0.1563 | Synergy |
| Meropenem | 4 | 0.25 | 64 | 16 | 0.3125 | Synergy |
Table 2: Synergistic Activity of Agent 54 with Beta-Lactam Antibiotics against Beta-Lactamase Producing K. pneumoniae
| Beta-Lactam Antibiotic | MIC Alone (µg/mL) | MIC in Combination with Agent 54 (µg/mL) | Agent 54 MIC Alone (µg/mL) | Agent 54 MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Ampicillin | 256 | 8 | 64 | 2 | 0.0625 | Synergy |
| Piperacillin | 128 | 4 | 64 | 4 | 0.0938 | Synergy |
| Cefotaxime | 64 | 2 | 64 | 8 | 0.1563 | Synergy |
| Ceftazidime | 32 | 1 | 64 | 8 | 0.1563 | Synergy |
| Meropenem | 8 | 0.5 | 64 | 16 | 0.3125 | Synergy |
The data clearly demonstrates that in the presence of Agent 54, the Minimum Inhibitory Concentrations (MICs) of the tested beta-lactam antibiotics are significantly reduced, indicating a potent synergistic effect against beta-lactamase-producing strains of E. coli and K. pneumoniae.
Time-Kill Kinetic Analysis
To further elucidate the dynamics of this synergy, time-kill curve assays were performed. Synergy in a time-kill assay is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active constituent after 24 hours.[5]
Table 3: Time-Kill Assay Results for Agent 54 in Combination with Piperacillin against Beta-Lactamase Producing P. aeruginosa
| Treatment | Log10 CFU/mL at 0h | Log10 CFU/mL at 4h | Log10 CFU/mL at 8h | Log10 CFU/mL at 24h | Change in Log10 CFU/mL at 24h |
| Growth Control | 6.0 | 7.5 | 8.8 | 9.2 | +3.2 |
| Agent 54 (1/2 MIC) | 6.0 | 5.9 | 6.1 | 6.5 | +0.5 |
| Piperacillin (1/4 MIC) | 6.0 | 5.8 | 6.2 | 7.0 | +1.0 |
| Agent 54 + Piperacillin | 6.0 | 4.5 | 3.2 | <2.0 | - >4.0 |
The combination of Agent 54 and Piperacillin demonstrated a bactericidal effect, reducing the bacterial count by over 4-log10 CFU/mL at 24 hours, a significant improvement over the individual agents which were merely bacteriostatic at the tested sub-MIC concentrations.
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a method used to assess the in-vitro interaction of two antimicrobial agents.[2][6][7]
-
Preparation of Antibiotics: Stock solutions of Agent 54 and the beta-lactam antibiotics are prepared and serially diluted.
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of Agent 54 are made along the y-axis, and serial dilutions of the beta-lactam antibiotic are made along the x-axis.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the drug, alone or in combination, that inhibits visible bacterial growth. The FIC index is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Time-Kill Curve Assay Protocol
The time-kill curve assay provides information on the pharmacodynamic interaction between antimicrobials over time.[5][8]
-
Preparation of Cultures: A bacterial culture is grown to the logarithmic phase and then diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Drug Exposure: The bacterial suspension is exposed to the antimicrobial agents alone and in combination at specified concentrations (e.g., 1/2 MIC, 1/4 MIC). A growth control without any antimicrobial agent is also included.
-
Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 4, 8, 24 hours).
-
Viable Cell Count: Serial dilutions of the samples are plated on appropriate agar plates, and the number of viable colonies (CFU/mL) is determined after incubation.
-
Data Analysis: The log10 CFU/mL is plotted against time for each treatment to generate time-kill curves.
Mechanism of Action and Signaling Pathway
Beta-lactam antibiotics exert their bactericidal effect by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[9][10] A major mechanism of resistance is the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring, inactivating the antibiotic.[10] Agent 54 acts as a beta-lactamase inhibitor, effectively neutralizing this resistance mechanism.
Caption: Mechanism of synergy between Agent 54 and beta-lactam antibiotics.
The diagram illustrates that while beta-lactam antibiotics are inactivated by beta-lactamase, Agent 54 inhibits this enzyme, allowing the beta-lactam antibiotic to effectively inhibit PBPs, disrupt cell wall synthesis, and cause bacterial death.
Experimental Workflow
The following diagram outlines the workflow for assessing the synergistic interaction between Agent 54 and beta-lactam antibiotics.
Caption: Workflow for evaluating antibiotic synergy.
This systematic approach, combining checkerboard and time-kill assays, provides a comprehensive in-vitro evaluation of the synergistic potential of new antibacterial agent combinations. The presented data strongly supports the continued development of Agent 54 as a valuable partner for beta-lactam antibiotics in combating resistant bacterial infections.
References
- 1. Penicillin - Wikipedia [en.wikipedia.org]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
Safety Operating Guide
Navigating the Uncharted: A Safety Protocol for Novel Antibacterial Agents
Providing a clear, actionable framework for the safe handling of novel or uncharacterized antibacterial agents is paramount for laboratory safety and regulatory compliance. As "Antibacterial agent 54" does not correspond to a specifically identified chemical compound, this guide outlines a comprehensive safety and logistical protocol applicable to any new or unknown antibacterial substance encountered in a research and development setting.
This procedural guide is designed to be an essential resource for researchers, scientists, and drug development professionals, ensuring that safety is integral to the discovery process. By following these steps, laboratories can build a robust safety culture and mitigate the risks associated with handling novel chemical entities.
The Cornerstone of Safety: Risk Assessment
Before any handling of a new antibacterial agent, a thorough risk assessment is mandatory. This process systematically identifies potential hazards and outlines necessary safety measures.[1][2] The initial step involves a comprehensive review of all available information on the agent, including any preliminary data on its chemical properties, biological activity, and potential toxicity. For entirely unknown substances, it is crucial to treat them as hazardous until proven otherwise.[3]
Key considerations for the risk assessment include:
-
Potential Routes of Exposure: Inhalation, skin absorption, ingestion, and injection.[4]
-
Toxicological Properties: Assess any known or suspected acute or chronic health effects.[1]
-
Chemical and Physical Hazards: Evaluate risks such as flammability, corrosivity, and reactivity.[5]
-
Experimental Procedures: Consider the potential for generating aerosols, dust, or splashes during handling.
Personal Protective Equipment (PPE): The First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical to minimizing exposure to novel antibacterial agents.[6] A risk assessment will determine the specific PPE required for each task.[7][8] The following table summarizes general PPE recommendations for various laboratory activities involving a new antibacterial agent.
| Activity | Minimum PPE Requirement | Enhanced Precautions (Based on Risk Assessment) |
| Weighing and Aliquoting (Powder) | Lab coat, safety glasses with side shields, nitrile gloves (double-gloving recommended).[8][9] | Chemical splash goggles, face shield, respiratory protection (e.g., N95 respirator or as determined by safety professional), disposable sleeves.[10] |
| Handling Stock Solutions | Lab coat, safety glasses with side shields, appropriate chemical-resistant gloves.[9] | Chemical splash goggles, face shield, chemical-resistant apron.[9][10] |
| Cell Culture and In Vitro Assays | Lab coat, safety glasses, nitrile gloves.[11] | Gown, double gloves, work within a biological safety cabinet (BSC).[12] |
| In Vivo Studies | Lab coat or dedicated scrubs, safety glasses, gloves, respiratory protection as needed. | Full-face respirator, disposable coveralls, shoe covers. |
| Waste Disposal | Lab coat, safety glasses, heavy-duty gloves.[8] | Chemical splash goggles, face shield, chemical-resistant apron.[10] |
This table provides general guidelines. The specific type of glove and other PPE should be chosen based on the chemical properties of the agent and the solvents used.
Operational Plan: Step-by-Step Handling Procedures
A standardized operational plan ensures that the novel antibacterial agent is handled safely and consistently throughout the experimental workflow.
1. Designated Work Area: All work with the novel antibacterial agent should be conducted in a designated and clearly marked area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.[13]
2. Engineering Controls: Utilize engineering controls as the primary means of exposure reduction. This includes working in a certified chemical fume hood when handling powders or volatile solutions and a biological safety cabinet for cell-based assays.[7]
3. Safe Handling Practices:
-
Always wash hands thoroughly before and after handling the agent and after removing gloves.[11]
-
Avoid eating, drinking, or applying cosmetics in the laboratory.[3]
-
Use careful techniques to minimize the generation of aerosols or dust.[12]
-
Keep containers with the agent closed when not in use.
4. Spill and Emergency Procedures:
-
Ensure that a spill kit appropriate for the scale and nature of the work is readily available.
-
In case of a spill, evacuate the immediate area and follow the laboratory's established spill response protocol.
-
For any exposure, seek immediate medical attention and report the incident to the laboratory supervisor.
Disposal Plan: Managing and Mitigating Environmental Impact
Proper disposal of the novel antibacterial agent and all contaminated materials is crucial to protect personnel and the environment.[14]
1. Waste Segregation: All waste contaminated with the antibacterial agent must be segregated from general laboratory waste.[14][15] This includes:
-
Solid Waste: Contaminated gloves, pipette tips, and other disposables should be collected in a designated, labeled, and sealed biohazard bag or hazardous waste container.[3]
-
Liquid Waste: Unused solutions and contaminated media should be collected in a clearly labeled, leak-proof hazardous waste container.[15] Do not pour chemical waste down the drain.[16]
-
Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.[12]
2. Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste," the name of the agent, and the associated hazards.[17][18] Waste should be stored in a designated satellite accumulation area until it is collected by the institution's environmental health and safety department.[18]
3. Decontamination: All work surfaces and equipment should be decontaminated with an appropriate disinfectant or cleaning agent after use.
Workflow for Safe Handling of a Novel Antibacterial Agent
Caption: Workflow for the safe handling of a novel antibacterial agent.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 3. sciencebuddies.org [sciencebuddies.org]
- 4. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 5. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. research.arizona.edu [research.arizona.edu]
- 10. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 11. cdc.gov [cdc.gov]
- 12. Safe Handling of Infectious Agents - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Toxic Materials Handling in the Laboratory - Administrative Services Gateway - University at Buffalo [buffalo.edu]
- 14. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 15. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. quora.com [quora.com]
- 17. danielshealth.com [danielshealth.com]
- 18. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
